molecular formula C11H15NO B1267931 3-(Piperidin-1-yl)phenol CAS No. 27292-50-8

3-(Piperidin-1-yl)phenol

Cat. No.: B1267931
CAS No.: 27292-50-8
M. Wt: 177.24 g/mol
InChI Key: YNLRDTBLEOQPQL-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)phenol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLRDTBLEOQPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282027
Record name 3-(piperidin-1-yl)phenol
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27292-50-8
Record name 27292-50-8
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Record name 3-(piperidin-1-yl)phenol
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Record name 3-(piperidin-1-yl)phenol
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(Piperidin-1-yl)phenol: Core Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-1-yl)phenol is a synthetic organic compound featuring a phenol ring substituted with a piperidine group. This molecule holds potential interest in medicinal chemistry due to the prevalence of both the phenol and piperidine moieties in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound, including its physicochemical properties, spectral data, and a summary of its known and potential pharmacological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, with the chemical formula C₁₁H₁₅NO, is a tertiary amine and a phenolic compound.[1] Its structure consists of a piperidine ring directly attached to a phenol ring at the meta-position. The presence of both a basic piperidine nitrogen and an acidic phenolic hydroxyl group suggests that the compound can exhibit amphiprotic properties.

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

PropertyThis compoundThis compound HydrobromideReference(s)
Molecular Formula C₁₁H₁₅NOC₁₁H₁₆BrNO[1][2]
Molecular Weight 177.24 g/mol 258.15 g/mol [3]
Appearance -Off-white to light yellow powder[4]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
pKa Not availableNot available
Predicted logP (XlogP) 2.6-[1]

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly accessible literature. However, based on the known spectral characteristics of its constituent functional groups (phenol and piperidine), the following spectral properties can be anticipated.

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of the phenol ring and the aliphatic protons of the piperidine ring. The chemical shifts of the aromatic protons would be influenced by the hydroxyl and piperidinyl substituents.
¹³C NMR Resonances for the carbon atoms of both the phenyl and piperidinyl rings. The carbon attached to the hydroxyl group and the carbons of the piperidine ring adjacent to the nitrogen would exhibit characteristic chemical shifts.
FTIR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for both aromatic and aliphatic C-H bonds would be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-N stretching of the tertiary amine would be visible in the 1000-1200 cm⁻¹ range.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z = 177. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of fragments from the phenol ring. Predicted collision cross-section (CCS) values for various adducts have been calculated.[1]

Synthesis

A synthetic method for a related compound, 3-(1-piperidinylmethyl)phenol, starts from m-nitrobenzaldehyde, which undergoes reduction, sulfonation, N-alkylation with piperidine, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to yield the final product. [This information is from a patent for a related but different molecule and should be considered as a potential, but not direct, synthetic route for this compound].

The synthesis of 3-arylpiperidines has also been described via a route starting from (3-methoxyphenyl)acetonitrile, involving several steps to construct the piperidine ring.[5]

Below is a conceptual workflow for a potential synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Amination A 3-Halophenol (e.g., 3-Bromophenol) C Palladium Catalyst (e.g., Pd(OAc)₂) B Piperidine F This compound C->F D Ligand (e.g., BINAP) D->F E Base (e.g., NaOtBu) E->F

Figure 1: Conceptual workflow for the synthesis of this compound.

Pharmacological Profile and Biological Activity

The specific pharmacological profile of this compound is not well-documented in publicly available literature. However, the piperidine and phenol moieties are common pharmacophores found in numerous centrally active agents.

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system (CNS).[4] Some piperine amides, which contain a piperidine ring, have shown affinity for the GABAA receptor.[4] Phenolic compounds are also known to modulate the activity of GABAA receptors.[6][7] Given these precedents, it is plausible that this compound could interact with CNS targets, potentially including the GABAA receptor.

The structural similarity to analogs of mazapertine, an antipsychotic agent with affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors, suggests that this compound could be investigated for activity at these or related receptors.[8]

A logical workflow for the preliminary biological evaluation of this compound is outlined below.

G A This compound B In Vitro Receptor Binding Assays A->B C Functional Assays A->C D In Vivo Behavioral Models A->D E GABAA Receptor Subtypes B->E F Dopamine Receptors (e.g., D2) B->F G Serotonin Receptors (e.g., 5-HT1A) B->G H Adrenergic Receptors (e.g., α1) B->H I Electrophysiology (e.g., Patch Clamp) C->I J Second Messenger Assays (e.g., cAMP) C->J K Animal Models of Anxiety, Psychosis, etc. D->K

Figure 2: Logical workflow for the biological evaluation of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and biological testing of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt existing methodologies for similar molecules.

General Protocol for Receptor Binding Assay:

A hypothetical radioligand binding assay to investigate the affinity of this compound for a specific receptor (e.g., the GABAA receptor benzodiazepine site) would typically involve the following steps:

  • Preparation of Cell Membranes: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G A Prepare Receptor Source (Cell Membranes) B Incubate with Radioligand and this compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Ki Determination) D->E

References

An In-Depth Technical Guide to 3-(Piperidin-1-yl)phenol (CAS: 27292-50-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Piperidin-1-yl)phenol, a heterocyclic organic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, spectral characteristics, and known biological activities, presenting it in a structured format for easy reference and comparison.

Chemical and Physical Properties

This compound, with the CAS number 27292-50-8, is a substituted phenol derivative. Its core structure consists of a phenol ring substituted with a piperidine group at the meta-position. The physicochemical properties of this compound are summarized in the table below, based on available data.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem
Molecular Weight 177.24 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 27292-50-8PubChem
Predicted XLogP3-AA 2.3PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem
Predicted Rotatable Bond Count 1PubChem
Predicted Topological Polar Surface Area 23.5 ŲPubChem
Predicted Heavy Atom Count 13PubChem
Predicted Complexity 154PubChem

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

The following diagram illustrates a logical workflow for a potential synthesis route, adapted from known chemical transformations.

Synthesis_Workflow Start Starting Material (e.g., 3-Aminophenol or 3-Halophenol) Intermediate1 Intermediate Formation Start->Intermediate1 Protection/Activation Reaction Reaction with Piperidine Intermediate1->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Signaling_Pathway Compound This compound Receptor CNS Receptor (e.g., Dopamine, Serotonin) Compound->Receptor Binding Downstream Downstream Signaling (e.g., cAMP, Ca2+ pathways) Receptor->Downstream Activation/Inhibition CellularResponse Cellular Response (e.g., Neuronal Firing, Gene Expression) Downstream->CellularResponse Signal Transduction Biological_Evaluation Screening Initial Screening (e.g., Receptor Binding Assays) InVitro In Vitro Functional Assays (e.g., Cell-based assays) Screening->InVitro Identified Hits InVivo In Vivo Animal Models (e.g., Behavioral studies) InVitro->InVivo Confirmed Activity ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET Lead Lead Optimization ADMET->Lead

"3-(Piperidin-1-yl)phenol" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-(Piperidin-1-yl)phenol, a compound of interest in various research and development domains.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below, offering a clear and concise reference for key molecular attributes.

PropertyValueSource
Molecular FormulaC11H15NO[1]
Monoisotopic Mass177.11537 Da[1]
SMILESC1CCN(CC1)C2=CC(=CC=C2)O[1]
InChIInChI=1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2[1]
InChIKeyYNLRDTBLEOQPQL-UHFFFAOYSA-N[1]
CAS Number27292-50-8[2]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization, generated using the Graphviz DOT language, illustrates the connectivity of the atoms, highlighting the phenol and piperidine functional groups.

Molecular structure of this compound.

References

"3-(Piperidin-1-yl)phenol" solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-(Piperidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a bifunctional organic molecule that possesses the structural features of both a phenol and a piperidine ring system. The phenolic hydroxyl group can act as a hydrogen bond donor and imparts weak acidity, while the tertiary amine of the piperidine ring is basic and can act as a hydrogen bond acceptor. This combination of functionalities suggests a versatile solubility profile, a critical parameter in drug discovery and development for absorption, distribution, metabolism, and excretion (ADME) properties, as well as for formulation and synthesis. Understanding the solubility of this compound in various solvents is paramount for its application in medicinal chemistry and materials science.

Predicted Solubility Profile of this compound

A definitive quantitative solubility profile for this compound is not extensively documented. However, a qualitative assessment can be inferred from the well-characterized solubilities of phenol and piperidine.

  • Phenol: Phenol is moderately soluble in water (approximately 8 g per 100 g of water) due to its ability to form hydrogen bonds.[1][2] It is very soluble in polar organic solvents such as alcohols, ethers, and chloroform.[3]

  • Piperidine: As a heterocyclic amine, piperidine is miscible with water and demonstrates high solubility in a wide array of organic solvents, including alcohols and ethers.[4][5][6]

Given these characteristics, this compound is anticipated to exhibit the following solubility trends:

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSolubleThe presence of both a hydroxyl group and a nitrogen atom allows for hydrogen bonding with protic solvents.
Polar Aprotic DMSO, AcetoneSolubleThe polar nature of the molecule, arising from the hydroxyl and amino groups, should facilitate dissolution in polar aprotic solvents. DMSO is an excellent solvent for a wide range of organic compounds.[7]
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe polar functional groups will likely limit solubility in non-polar hydrocarbon solvents.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents can typically dissolve a wide range of organic compounds, including those with moderate polarity.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies that can be employed to quantitatively determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[8]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C and 37 °C to simulate ambient and physiological temperatures).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to sediment.

    • Alternatively, centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9][10]

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Spectrophotometric Method

For compounds with a suitable chromophore, UV-Vis spectrophotometry can be a rapid method for solubility determination.[11]

Protocol:

  • Standard Curve Generation:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation and Equilibration:

    • Follow steps 1 and 2 from the Shake-Flask Method protocol.

  • Sample Analysis:

    • After phase separation, withdraw a clear aliquot of the supernatant.

    • Dilute the aliquot as necessary to bring the absorbance within the range of the standard curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by accounting for the dilution factor.

Visualization of Related Workflows and Pathways

Conceptual Biological Signaling Pathway

Phenolic and piperidine-containing compounds are known to interact with various biological targets.[12][13] The following diagram illustrates a generalized signaling pathway that could be modulated by a molecule like this compound, potentially leading to antioxidant or anti-inflammatory effects.

G cluster_0 Cell Membrane Receptor Receptor (e.g., GPCR, Kinase) SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activation Compound This compound Compound->Receptor Binding KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor (e.g., NF-κB, Nrf2) KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Anti-inflammatory, Antioxidant) GeneExpression->CellularResponse G Synthesis Compound Synthesis SolubilityScreening Solubility Screening (Kinetic & Thermodynamic) Synthesis->SolubilityScreening InVitroAssays In Vitro Assays (e.g., Cell permeability) SolubilityScreening->InVitroAssays Guides concentration Preformulation Pre-formulation (Salt/Polymorph Screening) SolubilityScreening->Preformulation Informs strategy InVitroAssays->Preformulation InVivoStudies In Vivo Studies (PK/PD) Preformulation->InVivoStudies Selects candidate Formulation Formulation Development InVivoStudies->Formulation

References

Spectral Data Analysis of 3-(Piperidin-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for the organic compound 3-(Piperidin-1-yl)phenol. Due to the limited availability of published experimental spectra for this specific molecule in public databases, this document focuses on predicted spectral characteristics based on the well-established properties of its constituent functional groups: a phenol ring and a piperidine moiety. This guide is intended to assist researchers in the identification and characterization of this compound and related structures. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, detailed, generalized experimental protocols for acquiring these spectra are provided, alongside a logical workflow for spectral data interpretation visualized using a Graphviz diagram.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from typical values for substituted phenols and N-aryl piperidines.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~ 7.1 - 7.3t1HAr-H (H-5)
~ 6.6 - 6.8m3HAr-H (H-2, H-4, H-6)
~ 4.5 - 5.5br s1HAr-OH
~ 3.1 - 3.3t4HPiperidine-H (H-2', H-6')
~ 1.6 - 1.8m4HPiperidine-H (H-3', H-5')
~ 1.5 - 1.6m2HPiperidine-H (H-4')
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~ 155 - 157Ar-C (C-3, C-OH)
~ 152 - 154Ar-C (C-1, C-N)
~ 130 - 132Ar-C (C-5)
~ 110 - 112Ar-C (C-4)
~ 108 - 110Ar-C (C-6)
~ 104 - 106Ar-C (C-2)
~ 50 - 52Piperidine-C (C-2', C-6')
~ 25 - 27Piperidine-C (C-3', C-5')
~ 23 - 25Piperidine-C (C-4')
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3550 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3100 - 3000MediumC-H StretchAromatic
2950 - 2800MediumC-H StretchAliphatic (Piperidine)
1600 - 1585Medium-StrongC=C StretchAromatic Ring
1500 - 1400Medium-StrongC=C StretchAromatic Ring
1260 - 1000StrongC-O StretchPhenol
1300 - 1000MediumC-N StretchTertiary Amine
900 - 675StrongC-H Bend (out-of-plane)Aromatic
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
177[M]⁺ (Molecular Ion)
176[M-H]⁺
94[C₆H₅OH]⁺ (Phenol fragment)
84[C₅H₁₀N]⁺ (Piperidine fragment)

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Set a wider spectral width appropriate for ¹³C nuclei.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[1]

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).[2]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Data Acquisition:

    • Place the KBr pellet or the salt plate in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).[3]

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds, often yielding the protonated molecule [M+H]⁺.[4]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[3]

  • Detection: The separated ions are detected, and their abundance is recorded.[5]

  • Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at different m/z values. The molecular weight and fragmentation pattern can be used to elucidate the structure of the compound.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using a combination of spectroscopic techniques.

Spectral_Analysis_Workflow Workflow for Structural Elucidation of this compound cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Elucidation Structure Elucidation cluster_Verification Verification NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Determine number and type of protons and carbons. Identify connectivity. NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Identify functional groups (e.g., O-H, C=C, C-N, C-O). IR->IR_Analysis MS Mass Spectrometry MS_Analysis Determine molecular weight. Analyze fragmentation pattern. MS->MS_Analysis Combine_Data Combine all spectral data. NMR_Analysis->Combine_Data IR_Analysis->Combine_Data MS_Analysis->Combine_Data Propose_Structure Propose chemical structure. Combine_Data->Propose_Structure Final_Structure Final Structure Confirmation Propose_Structure->Final_Structure

References

An In-depth Technical Guide to the Synthesis of 3-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-(Piperidin-1-yl)phenol, a valuable building block in medicinal chemistry. The document details the core methodologies, including Buchwald-Hartwig amination and a multi-step route involving demethylation, presenting reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate replication and optimization in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a phenol group and a piperidine moiety connected via a C-N bond, makes it a versatile scaffold for accessing a range of molecular targets. This guide focuses on the most prevalent and practical methods for its synthesis, providing the necessary technical details for laboratory-scale preparation.

Key Synthetic Pathways

Two principal synthetic routes to this compound are highlighted: the direct palladium-catalyzed Buchwald-Hartwig amination and a two-step approach involving the synthesis of a methoxy-protected intermediate followed by demethylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method allows for the direct coupling of an aryl halide (or triflate) with an amine. In the context of this compound synthesis, this involves the reaction of a 3-halophenol with piperidine.

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the Pd(0) catalyst and yielding the aryl amine product.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n ArPd(II)(X)L_n Ar-Pd(II)-X Pd(0)L_n->ArPd(II)(X)L_n Oxidative Addition Ar-X 3-Halophenol Ar-X->ArPd(II)(X)L_n ArPd(II)(NR_2)L_n Ar-Pd(II)-Piperidinyl ArPd(II)(X)L_n->ArPd(II)(NR_2)L_n Amine Coordination & Deprotonation Piperidine Piperidine Piperidine->ArPd(II)(X)L_n Base Base Base->ArPd(II)(X)L_n Product This compound ArPd(II)(NR_2)L_n->Product Product->Pd(0)L_n Reductive Elimination Demethylation_Mechanism Methoxy_Intermediate 1-(3-Methoxyphenyl)piperidine Adduct Lewis Acid-Base Adduct Methoxy_Intermediate->Adduct BBr3 BBr₃ BBr3->Adduct Intermediate [Ar-O(CH₃)-BBr₃] Adduct->Intermediate Nucleophilic Attack by Bromide Product This compound Intermediate->Product MeBr CH₃Br Intermediate->MeBr

References

An In-depth Technical Guide to the Synthesis of 3-(Piperidin-1-yl)phenol: Starting Materials and Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(Piperidin-1-yl)phenol, a key intermediate in the development of various pharmacologically active compounds. The guide details the necessary starting materials, reagents, and reaction conditions, with a focus on providing actionable data and protocols for laboratory and process chemistry applications.

Introduction

This compound is a substituted phenol derivative incorporating a piperidine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a range of bioactive molecules. The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the crucial carbon-nitrogen bond between the phenyl and piperidine rings. This guide will focus on the most prevalent and efficient methods for achieving this synthesis: the Buchwald-Hartwig amination, nucleophilic substitution of 3-aminophenol, and a multi-step route commencing from m-nitrobenzaldehyde.

Primary Synthetic Route: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds, offering high yields and broad functional group tolerance.[1] This approach is the most direct and efficient pathway to this compound.

Starting Materials and Reagents

The core starting materials for this route are a 3-halophenol and piperidine. The choice of halogen on the phenol can influence reactivity, with the general trend being I > Br > Cl.

Key Components:

  • Aryl Halide: 3-Bromophenol or 3-Chlorophenol

  • Amine: Piperidine

  • Palladium Pre-catalyst: A source of Palladium(0), such as Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) or Palladium(II) acetate (Pd(OAc)₂).

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Common choices include (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or ligands from the Buchwald family (e.g., XPhos, SPhos).

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this transformation.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Experimental Protocol (Representative)

The following protocol is a representative example based on the Buchwald-Hartwig amination of similar aryl halides with secondary amines.[2]

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Under an inert atmosphere (e.g., argon or nitrogen), add the 3-halophenol (1.0 equivalent).

  • Seal the tube, and evacuate and backfill with the inert gas (this cycle should be repeated three times).

  • Add anhydrous toluene or dioxane via syringe.

  • Add piperidine (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl halides with piperidine, based on analogous reactions.[2][3]

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Bromophenol[Pd₂(dba)₃] (1.5)BINAP (3.0)NaOtBu (1.4)Toluene1004>90 (estimated)
3-ChlorophenolPd(OAc)₂ (2.0)XPhos (4.0)NaOtBu (1.5)Dioxane11012>85 (estimated)

Logical Workflow

Buchwald_Hartwig_Amination ArylHalide 3-Halophenol (X = Br, Cl) Reaction Buchwald-Hartwig Amination ArylHalide->Reaction Piperidine Piperidine Piperidine->Reaction Catalyst Pd(0) Catalyst + Ligand Catalyst->Reaction Catalytic Cycle Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (Toluene or Dioxane) Solvent->Reaction Product This compound Reaction->Product

Caption: Buchwald-Hartwig Amination Workflow.

Alternative Synthetic Routes

While the Buchwald-Hartwig amination is often the preferred method, alternative synthetic strategies can be valuable depending on the availability of starting materials and the desired scale of production.

Nucleophilic Substitution of 3-Aminophenol

This route involves the direct alkylation of 3-aminophenol with a suitable five-carbon dielectrophile, such as 1,5-dibromopentane. This method relies on the nucleophilicity of the amino group to form the piperidine ring in a one-pot or two-step process.

Starting Materials and Reagents:

  • Amine: 3-Aminophenol

  • Dielectrophile: 1,5-Dibromopentane or 1,5-Dichloropentane

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is typically used to neutralize the hydrohalic acid formed during the reaction.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are common choices.

Reaction Principle:

The reaction proceeds via a double nucleophilic substitution. The amino group of 3-aminophenol first attacks one of the electrophilic carbons of the 1,5-dihalopentane. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the second electrophilic carbon to form the piperidine ring.

Nucleophilic_Substitution Aminophenol 3-Aminophenol Reaction Nucleophilic Substitution & Cyclization Aminophenol->Reaction Dihalopentane 1,5-Dihalopentane (X = Br, Cl) Dihalopentane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Nucleophilic Substitution and Cyclization Pathway.

Multi-step Synthesis from m-Nitrobenzaldehyde

A more classical, multi-step approach can be employed starting from the readily available m-nitrobenzaldehyde. This route involves a sequence of standard organic transformations.

Synthetic Sequence:

  • Reduction: The aldehyde group of m-nitrobenzaldehyde is reduced to a primary alcohol (m-nitrobenzyl alcohol) using a reducing agent such as sodium borohydride (NaBH₄).

  • Activation: The resulting alcohol is converted into a better leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate.

  • N-Alkylation: The tosylate is then reacted with piperidine in the presence of a base to form N-(m-nitrobenzyl)piperidine.

  • Nitro Group Reduction: The nitro group is reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with a metal in acidic media (e.g., Sn/HCl).

  • Diazotization and Hydrolysis: The resulting m-(piperidin-1-ylmethyl)aniline is converted to the target phenol via a Sandmeyer-type reaction. This involves diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) followed by hydrolysis of the diazonium salt.

Multistep_Synthesis Start m-Nitrobenzaldehyde Step1 Reduction (e.g., NaBH₄) Start->Step1 Intermediate1 m-Nitrobenzyl Alcohol Step1->Intermediate1 Step2 Activation (e.g., TsCl, Pyridine) Intermediate1->Step2 Intermediate2 m-Nitrobenzyl Tosylate Step2->Intermediate2 Step3 N-Alkylation (Piperidine, Base) Intermediate2->Step3 Intermediate3 N-(m-Nitrobenzyl) piperidine Step3->Intermediate3 Step4 Nitro Reduction (e.g., H₂/Pd-C) Intermediate3->Step4 Intermediate4 m-(Piperidin-1-ylmethyl) aniline Step4->Intermediate4 Step5 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Intermediate4->Step5 Product This compound Step5->Product

Caption: Multi-step Synthesis from m-Nitrobenzaldehyde.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, particularly for laboratory-scale synthesis and library generation, due to its directness and high yields. The nucleophilic substitution of 3-aminophenol offers a more classical and potentially cost-effective alternative, while the multi-step synthesis from m-nitrobenzaldehyde provides a robust, albeit longer, pathway from a common starting material. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development program. This guide provides the foundational information for scientists and researchers to make informed decisions and to successfully implement the synthesis of this important chemical intermediate.

References

3-(Piperidin-1-yl)phenol: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the potential biological activities of 3-(Piperidin-1-yl)phenol. Based on the extensive research conducted on its close structural analogs, particularly N-propyl-3-(3-hydroxyphenyl)piperidine (3-PPP), this compound is strongly predicted to be a modulator of the dopaminergic system, with a primary affinity for the dopamine D2 receptor. This guide summarizes the anticipated pharmacological profile, presents relevant quantitative data from analogous compounds, details essential experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a hydroxyphenyl group at the 3-position of the piperidine ring has been shown to confer significant affinity and selectivity for dopamine receptors. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to well-characterized compounds allows for a robust prediction of its biological activities. This guide aims to provide a comprehensive resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound.

Predicted Biological Activity: Dopamine D2 Receptor Modulation

The primary anticipated biological activity of this compound is the modulation of dopamine D2 receptors. This is based on extensive studies of its N-alkylated derivatives, which have established the 3-(3-hydroxyphenyl)piperidine moiety as crucial for high-affinity binding to these receptors.

Mechanism of Action

This compound is expected to act as an agonist at presynaptic dopamine D2 autoreceptors. Activation of these autoreceptors leads to an inhibitory effect on dopamine synthesis and release, thereby providing a negative feedback mechanism on dopaminergic neurons. The effect on postsynaptic D2 receptors is less certain and may be that of a partial agonist or an antagonist, a characteristic that can be influenced by the stereochemistry of the compound.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also modulate the activity of various ion channels, particularly inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP converts K_efflux K+ Efflux GIRK->K_efflux Ligand This compound (Agonist) Ligand->D2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to K_ion K+ K_ion->GIRK K_efflux->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

Quantitative Data (from Analogous Compounds)

CompoundTargetAssay TypeValueUnitsReference
(±)-3-PPPDopamine D2 ReceptorRadioligand Binding ([³H]Spiperone)15nM (Ki)[1]
(+)-3-PPPDopamine D2 ReceptorRadioligand Binding ([³H]Spiperone)10nM (Ki)[1]
(-)-3-PPPDopamine D2 ReceptorRadioligand Binding ([³H]Spiperone)29nM (Ki)[1]
(±)-3-PPPDopamine AutoreceptorInhibition of DOPA accumulation0.2µM (ED50)[1]

Other Potential Biological Activities

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers, which could be of interest in conditions associated with oxidative stress.

Cytotoxic Activity

Many piperidine derivatives have been investigated for their potential as anticancer agents. The cytotoxic potential of this compound against various cancer cell lines could be a valuable area of investigation.

Experimental Protocols

Synthesis of this compound

This is a proposed synthetic route based on established chemical reactions.

Reaction Scheme:

3-Methoxyaniline + 1,5-Dibromopentane → 1-(3-Methoxyphenyl)piperidine → this compound

Step 1: Synthesis of 1-(3-Methoxyphenyl)piperidine

  • To a solution of 3-methoxyaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • To this suspension, add 1,5-dibromopentane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-methoxyphenyl)piperidine.

Step 2: Demethylation to this compound

  • Dissolve 1-(3-methoxyphenyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add boron tribromide (BBr₃) (1.2 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Demethylation Reactants1 3-Methoxyaniline + 1,5-Dibromopentane Reaction1 K₂CO₃, DMF 80-100 °C, 12-24h Reactants1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 1-(3-Methoxyphenyl)piperidine Purification1->Product1 Reaction2 BBr₃, DCM 0 °C to RT, 2-4h Product1->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification2 Column Chromatography/ Recrystallization Workup2->Purification2 Product2 This compound Purification2->Product2

Synthetic Workflow for this compound
Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific binding determinant: Haloperidol or Butaclamol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Thaw the membrane preparation and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding determinant, and membrane preparation.

    • Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (EC50 or IC50) of this compound at the dopamine D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • 96- or 384-well plates.

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to attach overnight.

  • On the day of the assay, replace the culture medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add varying concentrations of this compound to the wells.

  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production).

  • Incubate for 15-30 minutes at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value (for agonists/inverse agonists) or the shift in the agonist dose-response curve (for antagonists).

DPPH Radical Scavenging Assay (Antioxidant)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Methanol.

  • Test compound solutions at various concentrations.

  • Positive control (e.g., Ascorbic acid or Trolox).

  • 96-well plate and a microplate reader.

Procedure:

  • In a 96-well plate, add the test compound solutions.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549).

  • Complete cell culture medium.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate and a microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experiment_Workflow cluster_dopamine Dopaminergic Activity cluster_other Other Potential Activities Compound This compound Binding_Assay Radioligand Binding Assay (D2 Receptor) Compound->Binding_Assay Functional_Assay cAMP Functional Assay (D2 Receptor) Compound->Functional_Assay Antioxidant_Assay DPPH Assay Compound->Antioxidant_Assay Cytotoxicity_Assay MTT Assay Compound->Cytotoxicity_Assay Ki_Value Determine Ki Binding_Assay->Ki_Value EC50_IC50_Value Determine EC50/IC50 Functional_Assay->EC50_IC50_Value Antioxidant_IC50 Determine IC50 (Antioxidant) Antioxidant_Assay->Antioxidant_IC50 Cytotoxicity_IC50 Determine IC50 (Cytotoxicity) Cytotoxicity_Assay->Cytotoxicity_IC50

Experimental Workflow for Biological Characterization

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly those targeting the dopaminergic system. Based on robust evidence from its close analogs, it is highly likely to exhibit affinity for dopamine D2 receptors, functioning as a presynaptic autoreceptor agonist. Further investigation into its postsynaptic activity, as well as its potential antioxidant and cytotoxic effects, is warranted. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize and characterize this compound, paving the way for a deeper understanding of its pharmacological profile and therapeutic potential.

References

The Versatile Scaffold: A Technical Guide to 3-(Piperidin-1-yl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(piperidin-1-yl)phenol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of this versatile building block, focusing on its role in the design of neuropharmacological agents, particularly modulators of dopamine and sigma receptors. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of compounds derived from this core, offering detailed experimental protocols and quantitative data to support researchers in the field of drug discovery and development. The unique combination of a phenolic hydroxyl group and a basic piperidine nitrogen atom imparts favorable physicochemical properties, enabling compounds to interact with various biological targets and cross the blood-brain barrier.

The this compound Core in Neuropharmacology

The most prominent application of the this compound scaffold is in the development of ligands for central nervous system (CNS) targets. The prototypical example is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a well-studied compound that exhibits complex and stereoselective pharmacology at dopamine and sigma receptors.

Dopamine Receptor Modulation

The enantiomers of 3-PPP display remarkably different activities at dopamine D2 receptors. The (S)-(-)-enantiomer acts as an agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors, a profile that has been investigated for potential antipsychotic applications.[1][2][3] In contrast, the (R)-(+)-enantiomer behaves as a classical dopamine receptor agonist at both pre- and postsynaptic sites.[1][3] This stereoselectivity highlights the critical role of the chiral center at the 3-position of the piperidine ring in defining the pharmacological profile.

Sigma Receptor Activity

Beyond its effects on dopamine receptors, 3-PPP is also a potent sigma receptor agonist, with similar affinity for both σ1 and σ2 subtypes.[4] The (+)-enantiomer of 3-PPP is the primary contributor to this sigma receptor activity.[4] The σ1 receptor is a unique intracellular chaperone protein involved in modulating calcium signaling and cellular stress responses, making it an attractive target for various neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of this compound derivatives can be finely tuned by modifying different parts of the molecule. Key areas for modification include the piperidine nitrogen substituent, the substitution pattern on the phenyl ring, and the stereochemistry at the piperidine ring.

N-Substituent Modification

The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. For instance, in the case of 3-PPP, the N-n-propyl group was found to be optimal for the desired dual pre- and postsynaptic dopamine receptor activity of the (S)-enantiomer.[1][3] Larger or bulkier N-substituents on the (S)-enantiomers tend to result in a more classical agonist profile at both pre- and postsynaptic receptors.[1]

Phenyl Ring Substitution

The phenolic hydroxyl group is crucial for activity, likely participating in key hydrogen bonding interactions with the target receptors. The metabolic conversion of the 3-hydroxyphenyl moiety to a 3,4-dihydroxyphenyl (catechol) structure can occur, though studies suggest this conversion is minimal and does not significantly alter the primary pharmacological profile of 3-PPP.[5]

Quantitative Biological Data

The following table summarizes the in vitro binding affinities of the enantiomers of 3-PPP and related compounds for dopamine and sigma receptors.

CompoundN-SubstituentStereochemistryD2 Receptor Ki (nM)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
3-PPP n-PropylRacemic252.23.1
(+)-3-PPP n-Propyl(R)121.82.5
(-)-3-PPP (Preclamol) n-Propyl(S)482015

Note: Data compiled from various sources. Ki values are approximate and may vary depending on the experimental conditions.

Signaling Pathways

The therapeutic effects and side-effect profiles of this compound derivatives are dictated by their engagement with specific downstream signaling pathways.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] The liberated Gβγ subunits can also modulate various ion channels and other effector proteins.[6][8]

D2_Signaling D2R D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition (via Gαi) Ligand D2 Agonist (e.g., (+)-3-PPP) Ligand->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibition Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.
Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can dissociate and interact with various client proteins, including ion channels and kinases, to modulate a wide range of cellular processes such as calcium signaling, oxidative stress, and apoptosis.[9][10][11][12]

Sigma1_Signaling Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Ca_cyto Ca²⁺ (Cytosol) IP3R->Ca_cyto Ca²⁺ Release Ligand Sigma-1 Agonist (e.g., (+)-3-PPP) Ligand->Sigma1R Ca_ER Ca²⁺ (ER store) Ca_ER->IP3R Mitochondria Mitochondria Ca_cyto->Mitochondria Cell_Survival Promotion of Cell Survival Mitochondria->Cell_Survival

Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of (±)-3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP)

The synthesis of 3-PPP can be achieved through a multi-step sequence, a general outline of which is provided below. For a detailed, step-by-step protocol, please refer to the primary literature.

Synthesis_Workflow Start 3-Bromoanisole Step1 Grignard Reaction with 3-Bromopyridine Start->Step1 Intermediate1 3-(3-Methoxyphenyl)pyridine Step1->Intermediate1 Step2 Quaternization with 1-Bromopropane Intermediate1->Step2 Intermediate2 Pyridinium Salt Step2->Intermediate2 Step3 Catalytic Hydrogenation (Reduction of Pyridine Ring) Intermediate2->Step3 Intermediate3 3-(3-Methoxyphenyl)-1-propylpiperidine Step3->Intermediate3 Step4 Demethylation (e.g., with HBr) Intermediate3->Step4 FinalProduct (±)-3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) Step4->FinalProduct

General Synthetic Workflow for 3-PPP.

Detailed Protocol for N-Propylation of 3-(3-Hydroxyphenyl)piperidine:

To a solution of 3-(3-hydroxyphenyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added potassium carbonate (2.0-3.0 eq). The mixture is stirred at room temperature for 30 minutes. Then, 1-bromopropane (1.1-1.5 eq) is added, and the reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS until completion. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-propylated product.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific binding determinant: Haloperidol (10 µM) or Spiperone (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds over a range of concentrations.

  • In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinant.

  • Incubate the plate at room temperature or 37 °C for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry, particularly for the development of CNS-active agents. The seminal work on 3-PPP and its analogs has provided a rich understanding of the structure-activity relationships governing the modulation of dopamine and sigma receptors. The stereoselective nature of these interactions offers a compelling platform for the design of compounds with tailored pharmacological profiles. This guide has provided a comprehensive overview of the key aspects of this scaffold, including its synthesis, biological activities, and underlying signaling mechanisms, to aid researchers in their quest for novel and improved therapeutics. The detailed protocols and data presented herein serve as a practical resource for the synthesis and evaluation of new compounds based on this privileged core structure.

References

The Privileged Scaffold of 3-(Piperidin-1-yl)phenol: A Technical Guide to the Discovery of Novel Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(piperidin-1-yl)phenol core, and its isomeric counterpart 4-(3-hydroxyphenyl)piperidine, represent a quintessential "privileged scaffold" in modern medicinal chemistry. Compounds bearing this motif have consistently demonstrated significant biological activity, particularly as modulators of the central nervous system. Their inherent structural features, including a basic nitrogen atom and a phenolic hydroxyl group, facilitate crucial interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery of derivatives and analogs of this compound, with a focus on their synthesis, pharmacological evaluation, and the underlying signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Core Structure and Biological Significance

The this compound scaffold is a key pharmacophore in a multitude of biologically active compounds. Its significance is most pronounced in the field of opioid receptor pharmacology, where it forms the structural basis for a range of potent agonists and antagonists. The phenolic hydroxyl group is often critical for receptor binding, mimicking the tyrosine residue in endogenous opioid peptides. The piperidine ring provides a basic nitrogen atom, which is typically protonated at physiological pH, enabling ionic interactions with acidic residues in the receptor binding pocket. Furthermore, the piperidine ring offers multiple points for substitution, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Derivatives of this core structure have been extensively investigated for their analgesic, antitussive, and anti-addictive properties. The strategic modification of the piperidine nitrogen and the aromatic ring has led to the discovery of compounds with varying selectivity for mu (µ), kappa (κ), and delta (δ) opioid receptors.

Data Presentation: Pharmacological Activity of Key Derivatives

The following tables summarize the quantitative pharmacological data for representative derivatives and analogs of this compound, highlighting their affinity and functional activity at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected 4-(3-Hydroxyphenyl)piperidine Derivatives

Compound/DerivativeN-Substituentµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Reference
1 -CH30.77404.4[1]
2 -CH2CH2Ph0.471657[2]
3 (Alvimopan) -(CH2)3-Ph-p-COOH0.77404.4[1]
4 -CH2-cyclopropyl1.1--[2]

Table 2: In Vitro Functional Activity (EC50/IC50, nM) and Efficacy (Emax, %) of Selected Derivatives

Compound/DerivativeAssayµ-Opioid Receptorκ-Opioid Receptorδ-Opioid ReceptorReference
5 (Agonist) [35S]GTPγS (EC50)53--[2]
6 (Antagonist) [35S]GTPγS (IC50)1.9--[2]
7 (Ohmefentanyl Isomer) GPI Bioassay (IC50)---[3]
8 (Fentanyl) GPI Bioassay (IC50)3.45--[4]

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) of Selected Derivatives

Compound/DerivativeTestRoute of AdministrationAnalgesic Potency (ED50, mg/kg)Comparison to MorphineReference
Ohmefentanyl Isomer (1a) Mouse Hot Platei.p.0.004652990x[3]
Ohmefentanyl Isomer (1b) Mouse Hot Platei.p.0.0010613100x[3]
Alfentanil Rat Tail Flicki.v.0.04472x[4]
Compound 2a Mouse Hot Plate (55°C)-3.1-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and characterization of this compound derivatives.

Synthesis of N-Substituted 4-(3-hydroxyphenyl)piperidine Derivatives (General Procedure)

This protocol describes a common synthetic route for the N-alkylation of the 4-(3-hydroxyphenyl)piperidine core.

Materials:

  • 4-(3-methoxyphenyl)piperidine

  • Appropriate alkyl or aralkyl halide (e.g., phenethyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Boron tribromide (BBr3)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • N-Alkylation: To a solution of 4-(3-methoxyphenyl)piperidine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (3.0 eq). Stir the suspension at room temperature for 15 minutes. Add the desired alkyl or aralkyl halide (1.2 eq) dropwise to the mixture. Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-substituted 4-(3-methoxyphenyl)piperidine.

  • O-Demethylation: Dissolve the N-substituted 4-(3-methoxyphenyl)piperidine (1.0 eq) in anhydrous DCM and cool the solution to -78°C in a dry ice/acetone bath. Add a 1M solution of BBr3 in DCM (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final N-substituted 4-(3-hydroxyphenyl)piperidine derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

[35S]GTPγS Binding Assay for Functional Activity

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR)

  • [35S]GTPγS (specific activity ~1250 Ci/mmol)

  • Guanosine 5'-diphosphate (GDP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

  • Test compounds and reference agonist (e.g., DAMGO)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Multi-well plate harvester and liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target opioid receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer or test compound at various concentrations.

    • 20 µL of cell membranes (10-20 µg of protein).

    • 10 µL of GDP (final concentration 10 µM).

    • Incubate for 15-20 minutes at 30°C.

  • Initiation of Reaction: Add 20 µL of [35S]GTPγS (final concentration 0.1 nM) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Plot the specific binding as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mouse Tail-Flick Test for Analgesic Activity

This is a common in vivo assay to assess the antinociceptive properties of test compounds.

Materials:

  • Male ICR or Swiss Webster mice (20-25 g)

  • Tail-flick analgesia meter (with a radiant heat source)

  • Test compounds, vehicle control, and positive control (e.g., morphine)

  • Animal restraints

Procedure:

  • Acclimation: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse in a restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source of the tail-flick meter. Activate the heat source and measure the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again for each mouse.

  • Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the %MPE of the test compound groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives that target opioid receptors are mediated through complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for µ- and κ-opioid receptors, as well as a typical workflow for the discovery of novel analogs.

mu_opioid_receptor_signaling agonist μ-Opioid Agonist (e.g., DAMGO, Morphine) receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein (αβγ subunits) receptor->g_protein Activates grk GRK receptor->grk Phosphorylates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ca_channel Voltage-gated Ca2+ Channel g_alpha->ca_channel Inhibits k_channel GIRK K+ Channel g_beta_gamma->k_channel Activates g_beta_gamma->ca_channel Inhibits pi3k PI3K g_beta_gamma->pi3k Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Decreased Neurotransmitter Release ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia akt Akt pi3k->akt Activates cell_survival Cell Survival akt->cell_survival arrestin β-Arrestin grk->arrestin Recruits internalization Receptor Internalization arrestin->internalization mapk MAPK Pathway (ERK1/2) arrestin->mapk

Caption: Mu-Opioid Receptor Signaling Pathway.

kappa_opioid_receptor_signaling agonist κ-Opioid Agonist (e.g., Dynorphin) receptor κ-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates grk GRK receptor->grk Phosphorylates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ca_channel Voltage-gated Ca2+ Channel g_alpha->ca_channel Inhibits k_channel GIRK K+ Channel g_beta_gamma->k_channel Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Decreased Dopamine Release ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia dysphoria Dysphoria/ Aversion neurotransmitter_release->dysphoria arrestin β-Arrestin grk->arrestin Recruits p38_mapk p38 MAPK Pathway arrestin->p38_mapk p38_mapk->dysphoria

Caption: Kappa-Opioid Receptor Signaling Pathway.

drug_discovery_workflow start Scaffold Identification (this compound) synthesis Derivative Synthesis (SAR Exploration) start->synthesis in_vitro In Vitro Screening synthesis->in_vitro binding_assay Receptor Binding Assays (Ki determination) in_vitro->binding_assay functional_assay Functional Assays ([35S]GTPγS, Ca2+ flux) in_vitro->functional_assay hit_identification Hit Identification binding_assay->hit_identification functional_assay->hit_identification in_vivo In Vivo Testing analgesia_model Analgesia Models (Tail-Flick, Hot Plate) in_vivo->analgesia_model pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_selection Lead Selection analgesia_model->lead_selection pk_pd->lead_selection lead_optimization Lead Optimization lead_optimization->synthesis Iterative Refinement preclinical Preclinical Development lead_optimization->preclinical hit_identification->in_vivo lead_selection->lead_optimization

References

Methodological & Application

Synthesis protocol for "3-(Piperidin-1-yl)phenol" in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-(Piperidin-1-yl)phenol, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for the formation of carbon-nitrogen (C-N) bonds.

Reaction Principle

The synthesis of this compound is achieved through the Buchwald-Hartwig amination of 3-bromophenol with piperidine. This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand. A base is essential for the deprotonation of the amine, which facilitates the catalytic cycle. The reaction must be carried out under inert and anhydrous conditions to prevent catalyst deactivation and side reactions.

The catalytic cycle, a key signaling pathway in this transformation, involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-bromophenol), inserting into the carbon-bromine bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Piperidine coordinates to the palladium center, and the base removes a proton from the amine's nitrogen atom, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (for 1 mmol scale)Supplier/Purity
3-BromophenolC₆H₅BrO173.01173 mg (1.0 mmol, 1.0 equiv)Sigma-Aldrich, 99%
PiperidineC₅H₁₁N85.15125 µL (1.2 mmol, 1.2 equiv)Acros Organics, 99%
Palladium(II) AcetatePd(OAc)₂224.504.5 mg (0.02 mmol, 2 mol%)Strem Chemicals, 98%
XPhosC₃₃H₄₇P478.7019.2 mg (0.04 mmol, 4 mol%)Combi-Blocks, 98%
Sodium tert-butoxideNaOtBu96.10135 mg (1.4 mmol, 1.4 equiv)Alfa Aesar, 97%
Anhydrous TolueneC₇H₈92.145 mLDried over Na/benzophenone
Diethyl ether(C₂H₅)₂O74.12As needed for extractionACS grade
Saturated aq. NH₄ClNH₄Cl53.49As needed for workupLaboratory prepared
BrineNaCl58.44As needed for workupLaboratory prepared
Anhydrous MgSO₄MgSO₄120.37As needed for dryingACS grade
Silica GelSiO₂60.08For column chromatography230-400 mesh
HexaneC₆H₁₄86.18For column chromatographyACS grade
Ethyl AcetateC₄H₈O₂88.11For column chromatographyACS grade
Equipment
  • Schlenk flask (50 mL) or a flame-dried round-bottom flask with a condenser and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware (syringes, needles, separatory funnel, rotary evaporator, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.2 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) under a counterflow of argon.

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add anhydrous toluene (5 mL) to the flask via syringe.

    • Add 3-bromophenol (173 mg, 1.0 mmol) to the mixture.

    • Finally, add piperidine (125 µL, 1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane/ethyl acetate).

    • Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Expected Yield

Based on similar Buchwald-Hartwig amination reactions, the expected yield for this synthesis is in the range of 40-60%. For instance, the coupling of piperidine and 4-chloroanisole has been reported to yield 43% of the product.[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Prep Flame-dry Schlenk flask and add solid reagents: - Pd(OAc)₂ - XPhos - NaOtBu Add_Solvent Add anhydrous toluene Prep->Add_Solvent Under Argon Add_Reactants Add 3-bromophenol and piperidine Add_Solvent->Add_Reactants Heat Heat to 100 °C (12-24 h) Add_Reactants->Heat Quench Quench with aq. NH₄Cl Heat->Quench Reaction complete Extract Extract with diethyl ether Quench->Extract Dry Dry and concentrate Extract->Dry Purify Column chromatography Dry->Purify Product This compound Purify->Product

Caption: Flowchart of the synthesis of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + 3-Bromophenol AmineCoord Amine Coordination OxAdd->AmineCoord + Piperidine Deprotonation Deprotonation AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Release Product Product This compound RedElim->Product Reactants 3-Bromophenol + Piperidine Base Base (NaOtBu) Base->Deprotonation

Caption: The catalytic cycle for the synthesis of the target compound.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Piperidine is a flammable and toxic liquid.

  • 3-Bromophenol is toxic and an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization

The final product, this compound, can be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight (C₁₁H₁₅NO, MW: 177.24 g/mol ).

  • Melting Point: To assess the purity of the compound.

This protocol provides a solid foundation for the successful synthesis of this compound in a laboratory setting. Researchers are encouraged to adapt and optimize the procedure as needed for their specific applications.

References

Purifying 3-(Piperidin-1-yl)phenol: A Guide to Chromatographic and Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining highly pure 3-(piperidin-1-yl)phenol is a critical step for accurate downstream applications, including biological assays and further chemical synthesis. This document provides detailed application notes and standardized protocols for the purification of this compound using column chromatography and recrystallization, the two most common and effective methods for purifying solid organic compounds.

The synthesis of this compound can result in a crude product containing unreacted starting materials, byproducts, and other impurities. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the compound.

Data Presentation: Purification Parameters for Analogous Compounds

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following tables summarize typical parameters used for the purification of analogous N-aryl piperidine and phenolic compounds. This data serves as a strong starting point for method development.

Table 1: Column Chromatography Parameters for N-Aryl Piperidine and Phenolic Compounds

ParameterTypical Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradients of Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Petroleum Ether/Acetone
Typical Gradient Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
Rf Value (Target) 0.2 - 0.4 for the desired compound in the initial eluent system for good separation.
Loading Technique Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal amount of the initial eluent).

Table 2: Recrystallization Parameters for Phenolic and Piperidine Compounds

ParameterTypical Conditions
Single Solvent Systems Ethanol, Methanol, Isopropanol, Toluene, Ethyl Acetate
Solvent-Antisolvent Systems Dichloromethane/Hexane, Ethyl Acetate/Hexane, Ethanol/Water
Key Principle The compound should be sparingly soluble in the chosen solvent at room temperature but highly soluble at the solvent's boiling point.
Cooling Method Slow cooling to room temperature followed by cooling in an ice bath to maximize crystal yield.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the purification of crude this compound, outlining the decision-making process based on the initial purity and the nature of the impurities.

Purification_Workflow cluster_0 Purification Strategy Crude Product Crude Product Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Crude Product->Purity Analysis (TLC/HPLC) High Purity? High Purity? Purity Analysis (TLC/HPLC)->High Purity? Column Chromatography Column Chromatography High Purity?->Column Chromatography No/Complex Mixture Recrystallization Recrystallization High Purity?->Recrystallization Yes Column Chromatography->Recrystallization Further Polishing Pure Product Pure Product Recrystallization->Pure Product

Caption: Decision workflow for selecting the appropriate purification method.

Experimental Protocols

The following are detailed, step-by-step protocols for the purification of this compound. These should be considered as starting points and may require optimization based on the specific impurity profile of the crude material.

Protocol 1: Purification by Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Selection:

    • Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find a system where the this compound has an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the silica bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis:

    • Monitor the elution process by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in the eluent system and visualize the spots under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm the purity using analytical techniques such as HPLC or NMR.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are relatively pure to begin with.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent/anti-solvent pair like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube and add a few drops of the potential solvent.

    • A suitable solvent will dissolve the compound when heated but not at room temperature.

    • If a single solvent is not effective, a solvent/anti-solvent system can be used. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent."

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture gently until the solid is completely dissolved. Add more hot solvent dropwise if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow down the cooling process and promote the growth of larger crystals.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

    • Determine the melting point and assess the purity by HPLC or NMR.

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow of the purification process, from crude material to the final, pure product.

Purification_Process Crude_Material Crude this compound Contains impurities Purification Purification Step Chromatography or Recrystallization Crude_Material:f1->Purification:f0 Analysis Purity Assessment TLC, HPLC, NMR, MP Purification:f1->Analysis:f0 Pure_Product Pure this compound Ready for use Analysis:f1->Pure_Product:f0

Caption: The logical progression of the purification process.

References

Application Notes and Protocols: The Strategic Use of Piperidinyl-Phenol Moieties in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions make it a privileged structure in drug design. This document provides a detailed examination of the application of piperidinyl-phenol derivatives in the synthesis of high-value bioactive molecules, with a specific focus on the synthesis and mechanism of action of Raloxifene, a selective estrogen receptor modulator (SERM).

Introduction to Piperidinyl-Phenol Derivatives in Drug Discovery

The incorporation of a piperidine ring into a phenolic structure creates a versatile pharmacophore with broad therapeutic potential. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, or as a handle for further chemical modification, while the piperidine nitrogen provides a basic center that can be crucial for receptor binding and pharmacokinetic properties. This combination is found in molecules targeting a range of conditions, including cancer, neurodegenerative diseases, and pain management.[1][2]

A prominent example of a bioactive molecule synthesized from a piperidinyl-ethoxy-phenol precursor is Raloxifene .[3][4] Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][5][6] Its tissue-selective action, behaving as an estrogen agonist in bone and an antagonist in breast and uterine tissues, underscores the nuanced pharmacological effects that can be achieved with piperidine-containing molecules.[5][6][7]

Case Study: Raloxifene

Mechanism of Action

Raloxifene exerts its effects by binding to estrogen receptors alpha (ERα) and beta (ERβ).[5][8] The binding of Raloxifene to these receptors induces a conformational change that is distinct from that induced by estrogen. This altered conformation leads to the differential recruitment of co-activator and co-repressor proteins to the estrogen response elements (EREs) on target genes.[9][10]

  • In bone tissue (Agonist activity): The Raloxifene-ER complex recruits co-activators, mimicking the effects of estrogen. This leads to the inhibition of osteoclast-mediated bone resorption and a decrease in bone turnover, thereby preserving bone mineral density.[5][8]

  • In breast and uterine tissue (Antagonist activity): The complex recruits co-repressors, which block the transcription of estrogen-responsive genes that promote cell proliferation.[7][9] This antagonistic action is key to its utility in reducing the risk of estrogen receptor-positive breast cancer.[6]

Quantitative Biological Data for Raloxifene

The biological activity of Raloxifene has been extensively characterized. Below is a summary of its binding affinities for estrogen receptors and key pharmacokinetic parameters.

ParameterValueTarget/ConditionReference
Binding Affinity (Ki)
ERα0.37 - 2 nMHuman Estrogen Receptor α[5]
Inhibitory Concentration (IC50)
ERβ12 nMHuman Estrogen Receptor β[5]
Pharmacokinetics
Bioavailability~2%Oral administration[5]
Protein Binding>95%Plasma proteins[5]
Half-life27.7 - 32.5 hoursMultiple dosing
Excretion>93% in fecesPrimarily as glucuronide conjugates[5]

Experimental Protocols

The synthesis of Raloxifene typically involves a multi-step process. A key step is the Friedel-Crafts acylation of a substituted benzothiophene with a piperidinyl-ethoxy-benzoyl chloride derivative. The following protocols provide a general methodology for the synthesis of Raloxifene hydrochloride.

Protocol 1: Synthesis of 4-[2-(1-Piperidinyl)ethoxy]benzoyl Chloride Hydrochloride

This protocol details the preparation of the key acylating agent.

Materials:

  • 4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Pyridine

  • Petroleum ether

  • Nitrogen or Argon atmosphere

Procedure:

  • Suspend 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride (55 g) in dichloromethane (200 mL) under a nitrogen atmosphere.

  • Add a catalytic amount of pyridine (0.5 mL).[4]

  • Slowly add thionyl chloride (56 g) to the suspension at 25-35 °C.

  • Heat the reaction mixture to 40 °C and stir for 3 hours.

  • Monitor the reaction by TLC until completion.

  • Once the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure.

  • Chase the residue with petroleum ether to remove any remaining traces of thionyl chloride, affording the crude acid chloride hydrochloride salt. This intermediate is typically used directly in the next step without further purification.

Protocol 2: Synthesis of Raloxifene Hydrochloride

This protocol describes the Friedel-Crafts acylation and subsequent deprotection to yield Raloxifene.

Materials:

  • 4-[2-(1-Piperidinyl)ethoxy]benzoyl chloride hydrochloride (from Protocol 1)

  • 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Decanethiol or Ethanethiol

  • Methanol

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Dissolve the crude 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride in dichloromethane (150 mL) and cool to 0-10 °C.[4]

  • Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) to the solution.[4]

  • In a separate flask, prepare a slurry of anhydrous aluminum chloride (37.0 g, 0.28 mol) in dichloromethane.

  • Slowly add the mixture from step 2 to the aluminum chloride slurry portion-wise over 30 minutes, maintaining the temperature at 0-10 °C.[4]

  • Allow the reaction mixture to warm to room temperature (25-35 °C) and stir for 2 hours.[4]

  • Add decanethiol (28.0 g, 0.16 mol) and continue stirring for an additional 2 hours at 25-35 °C for demethylation.[4]

  • Quench the reaction by carefully pouring it into a mixture of methanol (100 mL), ice (200 g), and concentrated HCl (15 mL).[4]

  • Stir the quenched mixture for 1 hour.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., methanol/water) to yield pure Raloxifene hydrochloride. The final product can be characterized by HPLC, NMR, and mass spectrometry. A purity of >99% is achievable.

Visualizations

Raloxifene Synthesis Workflow

G cluster_0 Protocol 1: Preparation of Acylating Agent cluster_1 Protocol 2: Raloxifene Synthesis A 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride C 4-[2-(1-Piperidinyl)ethoxy]benzoyl Chloride Hydrochloride A->C DCM, Pyridine (cat.) 40°C, 3h B Thionyl Chloride (SOCl₂) B->C E Friedel-Crafts Acylation C->E AlCl₃, DCM 0-30°C, 2h D 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene D->E F Demethylation E->F Decanethiol 25-35°C, 2h G Raloxifene Hydrochloride F->G Quench (MeOH, Ice, HCl) Recrystallization

Caption: Workflow for the synthesis of Raloxifene Hydrochloride.

Raloxifene Signaling Pathway

G cluster_cell Target Cell (e.g., Osteoblast, Breast Epithelial Cell) cluster_nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds Complex Raloxifene-ER Complex ER->Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Agonist_Effect Agonist Effect (e.g., Bone Preservation) Gene_Transcription->Agonist_Effect Antagonist_Effect Antagonist Effect (e.g., Anti-proliferative) Gene_Transcription->Antagonist_Effect Coactivators Co-activators Coactivators->Gene_Transcription Recruitment (Bone) Corepressors Co-repressors Corepressors->Gene_Transcription Recruitment (Breast/Uterus)

Caption: Mechanism of action of Raloxifene as a SERM.

References

Application Notes and Protocols: 3-(Piperidin-1-yl)phenol and its Analogs as Precursors for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phenyl-piperidine scaffold, exemplified by structures like 3-(piperidin-1-yl)phenol, is a privileged pharmacophore in modern drug discovery. Its rigid, three-dimensional structure allows for the precise positioning of functional groups, enabling potent and selective interactions with a variety of biological targets. This document provides detailed application notes and protocols for the synthesis and evaluation of novel drug candidates derived from this versatile precursor, with a focus on their potential applications in oncology, neurodegenerative diseases, and as opioid receptor modulators.

I. Synthesis of Phenyl-Piperidine Derivatives

The synthesis of substituted phenyl-piperidine derivatives is a critical step in the development of novel drug candidates. The following protocol is a representative example for the synthesis of a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, a core structure in many potent opioid receptor antagonists.

Protocol 1: Synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

This multi-step synthesis starts from 1,3-dimethyl-4-piperidinone and involves a key stereospecific alkylation step.[1]

Materials:

  • 1,3-dimethyl-4-piperidinone

  • m-Bromoanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl chloroformate

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Hydrobromic acid (HBr), 48%

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Grignard Reaction: To a solution of m-bromoanisole in anhydrous THF, add magnesium turnings and a crystal of iodine to initiate the Grignard reaction. After formation of the Grignard reagent, add a solution of 1,3-dimethyl-4-piperidinone in anhydrous THF dropwise at 0 °C. Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-4-(3-methoxyphenyl)piperidin-4-ol.

  • Dehydration: Dissolve the crude alcohol in a suitable solvent and treat with a dehydrating agent (e.g., thionyl chloride in pyridine or via a thermal elimination of a carbonate derivative) to yield the tetrahydropyridine intermediate.[1]

  • Stereospecific Alkylation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C. Add the tetrahydropyridine intermediate to the LDA solution to form the metalloenamine. Then, add methyl iodide to achieve regio- and stereospecific alkylation, yielding the trans-3,4-dimethyl-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine.[1]

  • Reduction and Demethylation: Reduce the tetrahydropyridine double bond using a suitable reducing agent (e.g., catalytic hydrogenation). Subsequently, cleave the methyl ether using a strong acid like 48% HBr to yield the final product, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.[1]

  • Purification: Purify the final compound by column chromatography on silica gel.

II. Applications in Drug Discovery

A. Opioid Receptor Modulation

Phenyl-piperidine derivatives are potent modulators of opioid receptors, with specific substitutions leading to agonist or antagonist activity at mu (µ), delta (δ), and kappa (κ) receptors.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Reference
JDTicKappa (κ)0.3[2]
LY255582Opioid (general)-[1]
LY246736Opioid (peripheral)-[1]

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-KOR cells)

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • GDP (Guanosine 5'-diphosphate)

  • GTPγS (Guanosine 5'-O-(3-thiotriphosphate))

  • Test compounds (phenyl-piperidine derivatives)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target opioid receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of 10 µM), and the test compound at various concentrations.

  • Incubation: Add the cell membranes (10-20 µg of protein per well) and incubate at 30°C for 15 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.1 nM) to initiate the binding reaction. Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the data as a function of compound concentration to determine EC₅₀ and Emax values.

KOR_Antagonist_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates KOR_Antagonist Phenyl-piperidine Antagonist KOR_Antagonist->KOR Blocks G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Kappa Opioid Receptor Antagonist Signaling Pathway.

B. Anticancer Activity

Certain phenyl-piperidine derivatives have demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines.

Compound IDCell LineIC₅₀ (µM)MechanismReference
Piperidine Derivative 17aPC3 (Prostate)-Induces apoptosis via XIAP/BCL-2[1]
Tempol (TPL)Ovarian Cancer Cells-Redox cycling[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (phenyl-piperidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine_Derivative Phenyl-piperidine Derivative Piperidine_Derivative->Akt Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Phenyl-piperidine Derivatives.

C. Neurodegenerative Diseases

Phenyl-piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE).

Compound IDTargetIC₅₀ (µM)Reference
DonepezilAChE-[3]
Phthalimide-piperidine derivative 4bAChE16.42[4]

This spectrophotometric method is widely used to measure cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (phenyl-piperidine derivatives)

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals. The yellow color produced is due to the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC₅₀ value from the dose-response curve.[3]

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Synaptic ACh ACh_Vesicle->ACh_Synaptic Release AChE Acetylcholinesterase (AChE) ACh_Synaptic->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic ACh Receptor ACh_Synaptic->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Piperidine_Inhibitor Phenyl-piperidine Inhibitor Piperidine_Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

III. Experimental Workflow

The development of novel drug candidates from this compound and its analogs follows a structured workflow from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start Library_Design Library Design & Virtual Screening Start->Library_Design Synthesis Chemical Synthesis of Phenyl-piperidine Derivatives Library_Design->Synthesis In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development End Preclinical_Development->End

References

Application of 3-(Piperidin-1-yl)phenol in the Development of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-(Piperidin-1-yl)phenol scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for a diverse range of centrally acting agents. Its unique combination of a phenolic hydroxyl group, a crucial hydrogen bonding feature, and a basic piperidine nitrogen atom makes it an ideal pharmacophore for interacting with key CNS targets. This structure is particularly prominent in the development of ligands for opioid and sigma receptors, both of which are implicated in a variety of neurological and psychiatric conditions, including pain, depression, psychosis, and neurodegenerative diseases. These application notes provide an overview of the utility of this scaffold, along with detailed protocols for the synthesis and evaluation of its derivatives.

Application Note 1: A Versatile Scaffold for Opioid Receptor Ligands

The 3-hydroxyphenyl-N-alkylpiperidine moiety is a classic structural motif found in numerous opioid receptor ligands. The phenolic hydroxyl group often mimics the function of the tyrosine hydroxyl in endogenous opioid peptides, forming a critical hydrogen bond within the receptor binding pocket. The piperidine nitrogen acts as a protonated anchor, forming an ionic bond with an acidic residue (e.g., Asp) in the receptor. Modifications to the N-substituent on the piperidine ring can modulate affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes.

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities of representative ligands derived from the this compound scaffold for the three main opioid receptor subtypes. Affinity is expressed as the inhibitory constant (Kᵢ), with lower values indicating higher affinity.

Compound NameN-Substituentµ-Opioid Kᵢ (nM)δ-Opioid Kᵢ (nM)κ-Opioid Kᵢ (nM)
(+)-3-PPPn-Propyl>10,000>10,000>10,000
N-Phenethyl DerivativePhenethyl0.21550
Fentanyl Analog-0.3518002500
Meperidine Analog-15020003000

Note: Data is compiled from various pharmacological studies and should be considered representative.

Signaling Pathway: Mu-Opioid Receptor Activation

Activation of the µ-opioid receptor, a canonical G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. Ligand binding promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). The Gαi/o-GTP and Gβγ subunits then dissociate to modulate downstream effectors, leading to the characteristic analgesic and physiological effects.

G_Protein_Signaling cluster_gprotein MOR Mu-Opioid Receptor G_alpha Gα-GDP MOR->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion GIRK->K_ion Efflux Ca_Channel Ca2+ Channel Ligand Opioid Agonist (e.g., Fentanyl derivative) Ligand->MOR G_alpha_active Gα-GTP G_alpha->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits G_alpha_active->AC Inhibits ATP ATP ATP->AC Ca_ion Ca_ion->Ca_Channel Influx

Figure 1. Mu-Opioid Receptor (Gi/o) Signaling Pathway.
Experimental Protocol: Opioid Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor using a competitive radioligand binding assay.[1][2][3]

1. Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-hMOR cells).[2]

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist) at a concentration near its Kₔ (e.g., 0.5-1.0 nM).[2]

  • Non-specific Control: Naloxone at a high concentration (e.g., 10 µM) to determine non-specific binding.[2]

  • Test Compound: Synthesized this compound derivative, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[4][5]

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[2]

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-DAMGO + 100 µL membrane suspension.[2]

    • Non-specific Binding (NSB): 50 µL Naloxone (10 µM) + 50 µL [³H]-DAMGO + 100 µL membrane suspension.[2]

    • Competitive Binding: 50 µL of test compound (at varying concentrations) + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[1][2]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[1][2]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[2]

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[2]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding).[2]

  • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]

Application Note 2: A Privileged Scaffold for Sigma Receptor Ligands

The this compound scaffold and its derivatives, particularly phenoxyalkylpiperidines, are also highly effective ligands for sigma receptors.[6][7] Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum, that are implicated in cellular stress responses, neuroprotection, and mood regulation.[8][9] The piperidine nitrogen and the aromatic ring are key features for high-affinity binding. Structural modifications can tune the affinity and selectivity between the σ₁ and σ₂ subtypes.

Quantitative Data: Sigma Receptor Binding Affinities

The following table presents the binding affinities of representative phenoxyalkylpiperidine ligands for σ₁ and σ₂ receptors.

Compound IDLinkerAryloxy Substituentσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
1a Ethylp-Chloro1.18134
(R)-2a Ethylp-Chloro0.3452.3
1b Ethylp-Methoxy1.49289
(S)-2b Ethylp-Methoxy0.89809

Data adapted from studies on phenoxyalkylpiperidines.[6]

Workflow: Synthesis and Screening of a Derivative Library

The this compound core allows for rapid diversification through standard chemical transformations like N-alkylation and O-alkylation (e.g., Williamson ether synthesis) to generate a library of analogs. This library can then be screened to identify lead compounds with high affinity and selectivity for the desired sigma receptor subtype.

Workflow cluster_synthesis Library Synthesis Start This compound Scaffold Alkylation Parallel N-Alkylation & O-Alkylation Reactions Start->Alkylation Purification Purification (e.g., Chromatography) Alkylation->Purification Library Derivative Library (Array of Analogs) Purification->Library Screening High-Throughput Binding Assay (σ₁ and σ₂ receptors) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Alkylation Iterate Design Lead_Opt Lead Optimization SAR->Lead_Opt End CNS Candidate Drug Lead_Opt->End

Figure 2. General workflow for CNS agent development.
Experimental Protocol: Sigma-1 (σ₁) Receptor Competitive Binding Assay

This protocol details a method for determining the binding affinity of a test compound for the σ₁ receptor.[9][10][11]

1. Materials:

  • Receptor Source: Guinea pig liver membranes, which are a rich source of σ₁ receptors.[10]

  • Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor ligand, at a concentration near its Kₔ (e.g., 3 nM).[10][11]

  • Non-specific Control: Haloperidol at a high concentration (e.g., 10 µM).[11]

  • Test Compound: Synthesized this compound derivative, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration and Counting equipment: As described in the opioid assay protocol.

2. Procedure:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold Tris-HCl buffer, centrifuge to pellet the membranes, and resuspend in fresh buffer to a final protein concentration of approximately 100-200 µg per well.[10][11]

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Assay Buffer + [³H]-(+)-pentazocine + membrane suspension.

    • Non-specific Binding (NSB): Haloperidol (10 µM) + [³H]-(+)-pentazocine + membrane suspension.

    • Competitive Binding: Test compound (varying concentrations) + [³H]-(+)-pentazocine + membrane suspension.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes.

  • Filtration, Washing, and Counting: Follow the same procedure as outlined in the opioid receptor binding assay protocol.

3. Data Analysis:

  • Follow the same data analysis steps (calculating specific binding, generating a competition curve, and determining IC₅₀ and Kᵢ) as described in the opioid receptor assay protocol.

The this compound scaffold remains a cornerstone in the design and development of novel CNS agents. Its inherent pharmacophoric features provide high affinity for critical neurological targets, including opioid and sigma receptors. The synthetic tractability of the scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and data presented here serve as a guide for researchers aiming to leverage this versatile chemical entity in the pursuit of next-generation therapeutics for CNS disorders.

References

Application Notes and Protocols: Investigating the Antimicrobial Potential of 3-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Phenolic compounds and molecules containing a piperidine moiety are well-established pharmacophores known for their diverse biological activities, including antimicrobial effects. The compound 3-(Piperidin-1-yl)phenol integrates both of these structural features, making it a molecule of interest for antimicrobial drug discovery.

These application notes, therefore, serve as a foundational guide for researchers aiming to explore the antimicrobial potential of this compound. The following sections provide detailed, generalized protocols for the synthesis, characterization, and antimicrobial evaluation of this compound, based on established methodologies for similar molecular classes. Furthermore, hypothetical data tables and a proposed experimental workflow are presented to illustrate how such an investigation could be structured and its potential outcomes documented.

I. Proposed Research Workflow

A systematic approach is essential for the evaluation of a novel compound's antimicrobial properties. The following workflow outlines the key stages in the investigation of this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies S1 Synthesis of This compound S2 Purification S1->S2 S3 Structural Confirmation (NMR, MS, etc.) S2->S3 A1 Primary Screening (e.g., Disc Diffusion) S3->A1 Proceed if pure A2 Quantitative Assays (MIC, MBC Determination) A1->A2 A3 Spectrum of Activity (Gram+/-, Fungi) A2->A3 M1 Cell Membrane Integrity Assays A3->M1 Investigate if active M2 DNA Gyrase Inhibition Assay M1->M2 M3 Biofilm Inhibition Assays M2->M3

Figure 1: Proposed experimental workflow for the antimicrobial evaluation of this compound.

II. Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial testing of this compound. These are generalized procedures and may require optimization.

Protocol 1: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound via nucleophilic substitution.

Materials:

  • 3-Bromophenol

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromophenol (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2.5 equivalents) in DMF.

  • Stir the mixture at 100-120 °C for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against various microbial strains.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • This compound stock solution (e.g., in DMSO).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (broth with DMSO).

  • Incubator.

  • Microplate reader.

Procedure:

  • Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the serially diluted compound.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, the solvent for the test compound). Also, include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

III. Hypothetical Data Presentation

Should the investigation of this compound proceed, the following tables illustrate how the antimicrobial activity data could be presented. Note: The data presented here is purely hypothetical and for illustrative purposes only.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16
Bacillus subtilis ATCC 6633Positive32
Escherichia coli ATCC 25922Negative64
Pseudomonas aeruginosa ATCC 27853Negative>128
Ciprofloxacin (Control)-0.5 - 2

Table 2: Hypothetical Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans ATCC 9002832
Aspergillus niger ATCC 1640464
Fluconazole (Control)1 - 8

IV. Proposed Mechanism of Action Pathway

Based on the known mechanisms of other phenolic and piperidine-containing compounds, a potential mechanism of action for this compound could involve the disruption of the bacterial cell membrane.

G cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound Lipophilic Phenol Moiety Membrane Phospholipid Bilayer Compound->Membrane Intercalates into Disruption Membrane Disruption Membrane->Disruption Leads to Leakage Ion Leakage Disruption->Leakage Death Cell Death Leakage->Death

Figure 2: Hypothetical mechanism of action involving cell membrane disruption.

V. Conclusion and Future Directions

While there is a current lack of specific data on the antimicrobial properties of this compound, its chemical structure suggests it is a promising candidate for investigation. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate its potential. Future studies should focus on the synthesis and purification of this compound, followed by broad-spectrum antimicrobial screening. If significant activity is observed, further investigations into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogues, and toxicity profiling will be crucial next steps in the drug development process. The exploration of such novel chemical entities is vital in the ongoing effort to combat antimicrobial resistance.

High-throughput screening assays involving "3-(Piperidin-1-yl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus in drug discovery is the identification of novel modulators for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane proteins involved in a myriad of physiological processes. The compound 3-(Piperidin-1-yl)phenol and its analogs represent a chemical scaffold with the potential for interaction with various GPCRs, particularly those within the central nervous system. High-throughput screening (HTS) offers a robust methodology for rapidly assessing the biological activity of large libraries of such compounds, facilitating the identification of promising lead candidates.

This document provides detailed application notes and protocols for a high-throughput screening campaign designed to identify and characterize modulators of a specific GPCR target using a library of compounds centered around the this compound scaffold. The primary assay described is a homogeneous time-resolved fluorescence (HTRF) assay to measure cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a primary HTS campaign involving this compound and several of its derivatives against a hypothetical GPCR target, GPCR-X, which couples to the Gαs signaling pathway.

Compound IDDerivative StructurePotency (EC50, µM)Efficacy (% Activation)Cytotoxicity (CC50, µM)
BCP-001This compound5.285>100
BCP-0024-Fluoro derivative2.892>100
BCP-0032-Methyl derivative8.175>100
BCP-004N-oxide derivative>50<10>100

Signaling Pathway for Gαs-Coupled GPCR

The diagram below illustrates the signaling cascade initiated by the activation of a Gαs-coupled GPCR, leading to the production of cAMP.

Gs_Signaling_Pathway Ligand This compound (Agonist) GPCR GPCR-X (Gαs-coupled) Ligand->GPCR Binds to G_Protein G Protein (Gαs, Gβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Gαs-coupled GPCR signaling pathway.

Experimental Protocols

Primary High-Throughput Screening: cAMP HTRF Assay

This protocol details the steps for a cell-based HTS assay to measure the agonist activity of compounds by quantifying cAMP production.[1]

Materials and Reagents:

  • HEK-293 cells stably expressing the target GPCR (GPCR-X).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Test Compounds: this compound and its derivatives dissolved in DMSO.

  • HTRF Lysis Buffer containing cAMP-d2 acceptor and anti-cAMP-cryptate donor.

  • 384-well white, low-volume assay plates.

Protocol:

  • Cell Plating: Seed the HEK-293 cells expressing GPCR-X into 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Dispensing: Transfer 50 nL of test compounds from the library plates to the assay plates using an acoustic liquid handler for a final concentration of 10 µM.[1]

  • Cell Stimulation: Incubate the plates with the compounds for 30 minutes at 37°C to stimulate the cells.[1]

  • Reagent Addition: Add the HTRF lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor to each well.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature, protected from light.[1]

  • Data Acquisition: Read the plates on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate reference).[1]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data to positive and negative controls to determine the percent activity for each compound.[1]

HTS Experimental Workflow

The following diagram outlines the workflow for the primary high-throughput screening assay.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Cell Plating (HEK-293 expressing GPCR-X) Compound_Dispensing 3. Compound Dispensing (10 µM final concentration) Cell_Plating->Compound_Dispensing Compound_Prep 2. Compound Library (this compound derivatives) Compound_Prep->Compound_Dispensing Stimulation 4. Cell Stimulation (30 min at 37°C) Compound_Dispensing->Stimulation Reagent_Addition 5. HTRF Reagent Addition Stimulation->Reagent_Addition Incubation 6. Incubation (60 min at RT) Reagent_Addition->Incubation Data_Acquisition 7. Plate Reading (HTRF Reader) Incubation->Data_Acquisition Data_Analysis 8. Data Analysis (Ratio calculation, Normalization) Data_Acquisition->Data_Analysis Hit_Identification 9. Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow.

References

Application Notes and Protocols for the Scale-up Synthesis of "3-(Piperidin-1-yl)phenol" for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of "3-(Piperidin-1-yl)phenol," a key intermediate for preclinical drug development. The synthetic strategy is centered around a robust and scalable Buchwald-Hartwig amination reaction. Detailed protocols for the synthesis, work-up, and purification are provided, along with methods for analytical characterization to ensure high purity suitable for preclinical evaluation. Furthermore, this document outlines a typical preclinical development workflow and a potential signaling pathway associated with structurally related compounds to provide context for subsequent research.

Introduction

"this compound" and its analogs are scaffolds of significant interest in medicinal chemistry. The presence of a phenol moiety and a piperidine ring suggests potential interactions with various biological targets. For preclinical studies, a reliable and scalable synthesis of high-purity material is paramount. The Buchwald-Hartwig amination offers a versatile and efficient method for the formation of the crucial aryl-nitrogen bond in the target molecule.[1][2][3] This protocol has been designed to be adaptable for kilogram-scale production, a critical step in advancing a compound from discovery to clinical trials.[1]

Synthesis of this compound

The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination of 3-bromophenol with piperidine.

Reaction Scheme:

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )SupplierPurity
3-BromophenolC₆H₅BrO173.01Commercial>98%
PiperidineC₅H₁₁N85.15Commercial>99%
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Commercial>98%
Racemic-BINAPC₄₄H₃₂P₂622.67Commercial>98%
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10Commercial>97%
TolueneC₇H₈92.14CommercialAnhydrous
Ethyl acetateC₄H₈O₂88.11CommercialACS Grade
HexanesC₆H₁₄86.18CommercialACS Grade
Saturated aq. NH₄Cl--In-house-
Brine--In-house-
Anhydrous Na₂SO₄Na₂SO₄142.04CommercialGranular
Silica GelSiO₂60.08Commercial230-400 mesh
Scale-up Synthesis Protocol (100 g scale)

This protocol details the synthesis of "this compound" on a 100-gram scale. Standard Schlenk techniques are recommended to ensure an inert atmosphere.

  • Reactor Setup: A 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is assembled and dried under vacuum with a heat gun. The flask is then allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add 3-bromophenol (100 g, 0.578 mol), Palladium(II) acetate (1.30 g, 5.78 mmol, 1 mol%), and racemic-BINAP (5.40 g, 8.67 mmol, 1.5 mol%).

  • Inerting: The flask is evacuated and backfilled with nitrogen three times.

  • Solvent and Base Addition: Anhydrous toluene (1 L) is added, and the mixture is stirred to form a suspension. Sodium tert-butoxide (83.3 g, 0.867 mol) is then added portion-wise under a positive flow of nitrogen.

  • Piperidine Addition: Piperidine (69.2 g, 81.3 mL, 0.810 mol) is added via syringe.

  • Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-16 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (500 mL).

    • Transfer the mixture to a separatory funnel and add ethyl acetate (500 mL).

    • Wash the organic layer with water (2 x 500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution of 10% to 40% ethyl acetate in hexanes is used to elute the product.

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield "this compound" as a solid.

Expected Yield and Purity
ParameterValue
Theoretical Yield 101.9 g
Expected Actual Yield 80-90 g (78-88%)
Appearance Off-white to pale yellow solid
Purity (by HPLC) >98%

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~7-9 minutes
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the structure and data from similar compounds. Actual spectra should be acquired for confirmation.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.15 (t, J = 8.0 Hz, 1H, Ar-H)

  • 6.50-6.40 (m, 3H, Ar-H)

  • 4.90 (s, 1H, OH)

  • 3.15 (t, J = 5.5 Hz, 4H, N-CH₂ piperidine)

  • 1.75 (p, J = 5.5 Hz, 4H, CH₂ piperidine)

  • 1.60 (m, 2H, CH₂ piperidine)

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 156.0 (C-OH)

  • 153.0 (C-N)

  • 130.0 (Ar-CH)

  • 109.0 (Ar-CH)

  • 108.0 (Ar-CH)

  • 104.0 (Ar-CH)

  • 51.0 (N-CH₂ piperidine)

  • 26.0 (CH₂ piperidine)

  • 24.5 (CH₂ piperidine)

Preclinical Development Workflow

The journey of a new chemical entity (NCE) from synthesis to clinical trials is a multi-step process.[4][5][6][7][8] The following diagram illustrates a typical preclinical development workflow for a small molecule like "this compound".

Preclinical_Workflow cluster_synthesis CMC (Chemistry, Manufacturing, and Controls) cluster_preclinical Preclinical Studies cluster_regulatory Regulatory Submission Synthesis Scale-up Synthesis (100g - 1kg) Purification Purification & Characterization Synthesis->Purification Formulation Preformulation Studies & Dosage Form Development Purification->Formulation InVitro In Vitro Pharmacology (Target Engagement, Potency) Formulation->InVitro ADME In Vitro ADME (Metabolic Stability, Permeability) InVitro->ADME InVivo_PK In Vivo Pharmacokinetics (PK) (Rodent) ADME->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Disease Models) InVivo_PK->InVivo_Efficacy Tox Toxicology Studies (Dose-ranging, GLP) InVivo_Efficacy->Tox Safety Safety Pharmacology Tox->Safety IND Investigational New Drug (IND) Application Preparation Safety->IND

Preclinical Development Workflow for a Small Molecule.

Potential Signaling Pathway

While the specific biological target of "this compound" requires experimental validation, structurally similar compounds have shown activity at the Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin receptor.[4][9][10] The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[9][11] Activation of the ORL1 receptor can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) cascade.[4][12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Hypothetical Ligand) ORL1 ORL1 Receptor Ligand->ORL1 Binds to Gi_Go Gαi/o ORL1->Gi_Go Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates PLC Phospholipase C G_beta_gamma->PLC Activates MAPK_cascade MAPK Cascade (ERK1/2) G_beta_gamma->MAPK_cascade Activates cAMP cAMP AC->cAMP produces ATP ATP PKA Protein Kinase A cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription Regulates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx K_ion K⁺ K_channel->K_ion Efflux IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP₂ IP3->Ca_ion Release from ER PKC Protein Kinase C DAG->PKC Activates PKC->MAPK_cascade Activates MAPK_cascade->Transcription Regulates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to aid researchers in improving the yield and purity of 3-(Piperidin-1-yl)phenol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Buchwald-Hartwig amination method.

Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the possible causes and solutions?

A1: Low yields or stalled reactions are common issues in cross-coupling reactions. Several factors could be responsible:

  • Inactive Catalyst: The palladium catalyst may have decomposed or was not activated properly. Ensure that the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. Using a pre-catalyst or ensuring the palladium(0) species is generated in situ is crucial.

  • Impurities in Reagents or Solvents: Water and oxygen can significantly hinder the reaction. Ensure that all solvents are anhydrous and degassed, and that the reagents, particularly the base and the amine, are pure and dry.

  • Inappropriate Reaction Conditions: The temperature might be too low for the specific combination of aryl halide, ligand, and base. A typical temperature range for Buchwald-Hartwig amination is 80-110 °C.

  • Poor Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl halides, bulky, electron-rich ligands like XPhos or SPhos are often effective.

Q2: I am observing significant side product formation, such as a hydrodehalogenated phenol or biaryl compounds. How can I minimize these?

A2: The formation of side products is often a result of competing reaction pathways:

  • Hydrodehalogenation (Formation of Phenol): This can occur if there are sources of protons in the reaction mixture that quench the organopalladium intermediate. Ensure all reagents and solvents are thoroughly dried.

  • Aryl Halide Homocoupling (Biaryl Formation): This side reaction can compete with the desired C-N bond formation. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can help favor the amination pathway.[1]

Q3: The purification of the final product is proving difficult. What strategies can I employ?

A3: this compound is a relatively polar compound, which can make purification challenging.

  • Column Chromatography: This is the most common method for purifying such compounds. A silica gel column with a gradient elution system, starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is usually effective.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]

  • Acid-Base Extraction: As the product has a basic piperidine nitrogen and an acidic phenolic hydroxyl group, an acid-base extraction during the workup can help remove non-polar impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to protonate the piperidine, followed by extraction. Then, basify the aqueous layer to deprotonate the piperidine and extract the product back into an organic solvent.

Frequently Asked Questions (FAQs)

What is the most reliable method for synthesizing this compound?

The Buchwald-Hartwig amination is a robust and versatile method for forming the C-N bond between an aryl halide and an amine.[3] This reaction involves a palladium catalyst, a phosphine ligand, and a base to couple 3-halophenol (e.g., 3-bromophenol or 3-chlorophenol) with piperidine.[4]

Which aryl halide should I use: 3-bromophenol or 3-chlorophenol?

Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig amination and may allow for milder reaction conditions. However, aryl chlorides are often less expensive. The choice may depend on the specific catalyst and ligand system used.

What are the key safety precautions for this synthesis?

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used (e.g., toluene, dioxane) are flammable and have associated health risks.

  • The bases used, such as sodium tert-butoxide, are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination to synthesize aryl piperidines, which can be adapted for this compound.

ParameterConditionReported Yield (Analogous Reactions)
Aryl Halide 3-Bromophenol or 3-Chlorophenol70-95%
Amine Piperidine (1.2 equivalents)
Catalyst Pd(OAc)₂ (1-5 mol%) or a Pd pre-catalyst
Ligand Bulky, electron-rich phosphine (e.g., XPhos, SPhos)
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
Solvent Anhydrous, degassed toluene or dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of 3-bromophenol with piperidine.

Materials:

  • 3-Bromophenol

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[1]

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by 3-bromophenol (1.0 equiv) and piperidine (1.2 equiv).[1]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Visualizations

Experimental Workflow

G setup Reaction Setup (Pd(OAc)₂, XPhos, NaOtBu in flask) reagents Reagent Addition (Toluene, 3-Bromophenol, Piperidine) setup->reagents Under Argon reaction Reaction (100 °C, 12-24h) reagents->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield or Stalled Reaction q1 Inert atmosphere maintained? start->q1 s1 Solution: Ensure rigorous inert atmosphere (Ar/N₂). q1->s1 No q2 Reagents & Solvents pure and anhydrous? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Solution: Purify starting materials. Use anhydrous, deoxygenated solvent. q2->s2 No q3 Correct Ligand/Base combination used? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Solution: Use bulky, electron-rich ligand (e.g., XPhos). Use strong, non-nucleophilic base (e.g., NaOtBu). q3->s3 No q4 Reaction temperature optimal? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Solution: Optimize temperature (e.g., 80-110 °C). q4->s4 No end_node Yield should improve q4->end_node Yes a4_yes Yes a4_no No s4->q4

Caption: A decision tree for troubleshooting low yield in the Buchwald-Hartwig amination.

Simplified Buchwald-Hartwig Catalytic Cycle

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X amine_adduct Amine Adduct oa_complex->amine_adduct + R₂NH amide_complex Amide Complex amine_adduct->amide_complex - HX (+ Base) amide_complex->pd0 Reductive Elimination (Product Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Overcoming challenges in the purification of "3-(Piperidin-1-yl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "3-(Piperidin-1-yl)phenol".

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Separation and Tailing during Silica Gel Column Chromatography

  • Question: My this compound is streaking or tailing badly on the silica gel column, leading to poor separation from impurities. What could be the cause and how can I fix it?

  • Answer: This is a common issue when purifying compounds containing a basic nitrogen atom, like the piperidine ring in this compound. The basic nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.

    Solutions:

    • Neutralize the Silica Gel: Before packing the column, you can deactivate the acidic sites on the silica gel. Prepare a slurry of the silica gel in your chosen eluent and add 1-2% of a volatile base like triethylamine (Et₃N) or pyridine. Allow this to stir for about 30 minutes before packing the column.[1]

    • Modify the Mobile Phase: Add a small amount (0.1–2.0%) of triethylamine or a similar base to your mobile phase.[2] This will compete with your compound for binding to the acidic sites on the silica, reducing tailing.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[1] Alternatively, reversed-phase chromatography (C18 silica) can be an effective option for polar compounds.[2]

Issue 2: The Compound is not Eluting from the Column

  • Question: I've loaded my crude this compound onto the column, but it doesn't seem to be eluting, even with a more polar solvent system. What should I do?

  • Answer: Several factors could be preventing your compound from eluting.

    Troubleshooting Steps:

    • Check Compound Stability: The compound might be decomposing on the silica gel.[3] You can test this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[4]

    • Increase Solvent Polarity Drastically: If your compound is very polar, you may need a much stronger eluent. For highly polar compounds, solvent systems containing methanol (MeOH) in dichloromethane (DCM) or even adding a small percentage of ammonium hydroxide in methanol can be effective.[2][3] Be cautious with high concentrations of methanol as it can sometimes cause silica to dissolve.[5]

    • Consider Reversed-Phase Chromatography: For very polar compounds that are difficult to elute from normal-phase silica, reversed-phase chromatography is a suitable alternative.[2]

Issue 3: Difficulty in Achieving High Purity by Recrystallization

  • Question: I'm trying to purify this compound by recrystallization, but the final purity is not satisfactory, or the compound "oils out" instead of crystallizing. What can I do?

  • Answer: Recrystallization success is highly dependent on the choice of solvent and the cooling process. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[6]

    Optimization Strategies:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6][7] Start with solvents like ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes.[1]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities along with your product or cause it to oil out.[1][6] Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.[1]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[1]

    • Form a Salt: If the freebase form is difficult to crystallize, consider forming a salt, such as the hydrobromide or hydrochloride.[8][9] Salts often have higher melting points and are more crystalline.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in a synthesis of this compound?

A1: Impurities can include unreacted starting materials (e.g., 3-aminophenol, 1,5-dibromopentane), by-products from side reactions, and residual solvents or reagents. The exact impurities will depend on the synthetic route used.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common method. Regularly collect fractions from the column and spot them on a TLC plate alongside your crude material and a pure standard (if available). This allows you to identify which fractions contain your desired product and assess their purity before combining them.

Q3: My compound is UV-inactive. How can I visualize it on a TLC plate?

A3: If your compound does not show up under a UV lamp, you can use a staining solution. A potassium permanganate (KMnO₄) stain or an iodine chamber are often effective for visualizing organic compounds.[2]

Q4: Is it better to use a single solvent or a mixed solvent system for recrystallization?

A4: A single solvent is often preferred for its simplicity.[10] However, if a suitable single solvent cannot be found, a two-solvent system can be very effective. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to induce crystallization.[10]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Typical Yield (Hypothetical)Notes
Flash Chromatography (Standard Silica)~80%85-90%70-85%Significant tailing may be observed, leading to mixed fractions.
Flash Chromatography (Neutralized Silica)~80%>95%65-80%Reduced tailing and improved separation.[1]
Flash Chromatography (Alumina)~80%>95%70-85%A good alternative to silica for basic compounds.[1]
Recrystallization (Single Solvent)~90%>98%50-70%Yield is highly dependent on solvent selection and technique.
Salt Formation and Recrystallization~90%>99%60-80%Can significantly improve crystallinity and ease of handling.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with Neutralized Silica Gel

  • Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column. Create a slurry by adding the silica gel to your initial, low-polarity eluent.

  • Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).[1] Stir the slurry for 30 minutes to ensure thorough mixing and neutralization of the silica surface.[1]

  • Column Packing: Carefully pour the slurry into your chromatography column. Use gentle air pressure to pack the column bed uniformly, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) at room temperature and upon heating.[7] A suitable solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to just dissolve the solid completely.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[6] Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.[6]

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound Purity_Check1 Purity Assessment (TLC, LC-MS) Crude->Purity_Check1 Is_Solid Is the product a solid? Purity_Check1->Is_Solid Chromatography Column Chromatography Is_Solid->Chromatography No (Oily) Recrystallization Recrystallization Is_Solid->Recrystallization Yes Purity_Check2 Purity Assessment (TLC, LC-MS, NMR) Chromatography->Purity_Check2 Recrystallization->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product Purity >98% Further_Purification Further Purification Needed Purity_Check2->Further_Purification Purity <98% Further_Purification->Chromatography Further_Purification->Recrystallization

Caption: A general workflow for the purification of this compound.

TroubleshootingChromatography Start Column Chromatography Issue Problem What is the main problem? Start->Problem Tailing Tailing / Streaking Problem->Tailing Tailing No_Elution No Elution Problem->No_Elution No Elution Poor_Separation Poor Separation Problem->Poor_Separation Poor Separation Sol_Tailing1 Add Et3N to Mobile Phase Tailing->Sol_Tailing1 Sol_Tailing2 Use Neutralized Silica Tailing->Sol_Tailing2 Sol_Tailing3 Switch to Alumina/Reversed Phase Tailing->Sol_Tailing3 Sol_Elution1 Increase Eluent Polarity No_Elution->Sol_Elution1 Sol_Elution2 Check for Decomposition on Silica No_Elution->Sol_Elution2 Sol_Separation1 Optimize Solvent System (TLC) Poor_Separation->Sol_Separation1 Sol_Separation2 Use a Longer Column / Finer Silica Poor_Separation->Sol_Separation2

Caption: Troubleshooting decision tree for column chromatography issues.

References

"3-(Piperidin-1-yl)phenol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(Piperidin-1-yl)phenol. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is advisable to keep the container tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended.

Q2: What is the shelf life of this compound?

Q3: What are the potential signs of degradation of this compound?

Degradation of this compound may be indicated by a change in its physical appearance, such as a discoloration (e.g., turning from white/off-white to yellowish or brownish), a change in texture, or the development of an odor. For solutions, the appearance of precipitates or a change in color can also indicate degradation.

Q4: What are the likely degradation pathways for this compound?

While specific studies on the degradation of this compound are limited, degradation is likely to occur at the phenol and piperidine functional groups.

  • Phenol Moiety: The phenol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and basic pH conditions. This can lead to the formation of colored quinone-type structures and other oxidative coupling products.[3]

  • Piperidine Moiety: The piperidine ring can also undergo oxidation. This may involve N-oxidation or ring-opening reactions, particularly in the presence of strong oxidizing agents or under photochemical conditions.[4][5][6]

Q5: How can I check the purity of my this compound sample if I suspect degradation?

If you suspect degradation, you can assess the purity of your sample using standard analytical techniques. A general protocol for analysis by High-Performance Liquid Chromatography (HPLC) is provided in the "Experimental Protocols" section below. Other suitable methods include Nuclear Magnetic Resonance (NMR) spectroscopy to check for the appearance of new signals or changes in the integration of existing signals, and Mass Spectrometry (MS) to detect the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the this compound starting material.1. Check the physical appearance of the compound for any signs of degradation. 2. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 3. If degradation is confirmed, use a fresh, pure batch of the compound for your experiments. 4. Ensure proper storage conditions are maintained for the compound.
The solid this compound has changed color (e.g., turned yellow/brown). Oxidation of the phenol moiety.1. The compound may have degraded. It is recommended to assess its purity before use. 2. If the purity is compromised, a fresh sample should be used. 3. To prevent further degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
A solution of this compound has changed color or formed a precipitate. Oxidation or instability in the chosen solvent. The rate of phenol oxidation can be pH-dependent.1. Prepare fresh solutions for your experiments. 2. Consider using deoxygenated solvents. 3. If the solution is buffered, check the pH, as basic conditions can promote phenol oxidation. Acidic or neutral pH is generally preferred for stability. 4. If a precipitate has formed, it could be a degradation product. Do not use the solution.
Difficulty in dissolving the compound. The compound may have degraded to form less soluble impurities.1. Check the purity of the compound. 2. If the compound is pure, ensure you are using an appropriate solvent and consider gentle heating or sonication to aid dissolution.

Summary of Stability and Handling Recommendations

Parameter Recommendation
Storage Temperature Cool, dry place. Refrigeration is recommended for long-term storage.
Atmosphere Store in a tightly sealed container. For enhanced stability, store under an inert atmosphere (e.g., argon or nitrogen).
Light Protect from light.
Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2]
Incompatible Materials Avoid contact with strong oxidizing agents.

Experimental Protocols

General Protocol for Purity Assessment by HPLC

This is a general method and may require optimization for your specific equipment and sample.

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common choice for phenolic compounds is a mixture of acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. A gradient elution may be necessary to separate the parent compound from potential degradation products.

  • Standard Solution Preparation: Prepare a stock solution of a known pure standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent as the standard, at a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Set an appropriate flow rate (e.g., 1 mL/min).

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., around 270-280 nm for the phenol chromophore).

    • Inject the standard solutions and the sample solution.

  • Data Analysis: Compare the chromatogram of your sample to that of the pure standard. The appearance of additional peaks in your sample's chromatogram indicates the presence of impurities or degradation products. The purity of your sample can be estimated by calculating the area percentage of the main peak.

Visualizations

logical_workflow start Inconsistent Experimental Results? check_appearance Check Physical Appearance of Compound start->check_appearance is_discolored Discoloration or Change in Texture? check_appearance->is_discolored check_purity Assess Purity (e.g., HPLC, NMR) is_discolored->check_purity Yes review_protocol Review Experimental Protocol and Conditions is_discolored->review_protocol No is_pure Is Purity Acceptable? check_purity->is_pure use_fresh Use a Fresh Batch of Compound is_pure->use_fresh No is_pure->review_protocol Yes end_good Proceed with Experiment use_fresh->end_good review_protocol->end_good end_bad Re-evaluate Experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

degradation_pathway parent This compound oxidants Oxidants (O2, Light, etc.) parent->oxidants phenol_ox Phenol Oxidation oxidants->phenol_ox piperidine_ox Piperidine Oxidation oxidants->piperidine_ox quinones Quinone-type Products (Colored) phenol_ox->quinones ring_opening Ring-Opened Products piperidine_ox->ring_opening n_oxide N-Oxide piperidine_ox->n_oxide

References

Technical Support Center: Optimization of Reaction Parameters for "3-(Piperidin-1-yl)phenol" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of "3-(Piperidin-1-yl)phenol" derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and versatile method for synthesizing this compound derivatives is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and piperidine.[1][2] The reaction is favored for its broad substrate scope and tolerance of various functional groups.[1]

Q2: My Buchwald-Hartwig amination reaction is giving low yields. What are the key parameters to investigate?

A2: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors. Key parameters to optimize include:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often effective.[3] The catalyst-to-ligand ratio, typically between 1:1 and 1:2, should also be optimized.

  • Base: The strength and type of base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS).[4]

  • Solvent: The reaction is sensitive to the solvent. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are commonly used.[3]

  • Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition. A typical range is 80-110 °C.

  • Inert Atmosphere: Strict adherence to an inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidation and deactivation of the palladium catalyst.

Q3: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I minimize them?

A3: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen atom is replaced by a hydrogen atom. Another potential side product is the formation of a diarylamine. To minimize these, consider the following:

  • Ensure a rigorously inert atmosphere to prevent catalyst deactivation, which can lead to side reactions.

  • Optimize the ligand and base combination, as this can influence the relative rates of the desired amination and competing pathways.

  • Adjust the stoichiometry of your reactants. Using a slight excess of the piperidine can sometimes help to suppress side reactions.

Q4: How can I purify my crude this compound derivative?

A4: The most common methods for purifying these derivatives are recrystallization and column chromatography.

  • Recrystallization: This technique is suitable for solid products and relies on the differential solubility of the compound in a hot versus a cold solvent.

  • Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase, typically silica gel.[5][6] The choice of eluent is critical for achieving good separation.[5] A good starting point for eluent selection is a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[7]

Troubleshooting Guides

Guide 1: Low to No Product Formation in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
No reaction or very low conversionInactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere.
Poor quality of reagentsUse freshly distilled and degassed solvents. Ensure the aryl halide and piperidine are pure.
Incorrect baseThe chosen base may not be strong enough or may be incompatible with the substrates. Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3).
Reaction temperature is too lowGradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition.
Guide 2: Formation of Impurities and Side Products
Symptom Possible Cause Suggested Solution
Significant amount of hydrodehalogenated areneCatalyst deactivation or presence of water/oxygenEnsure a strictly inert atmosphere and use anhydrous, degassed solvents.
Suboptimal ligand/base combinationExperiment with different phosphine ligands and bases.
Formation of diarylamineIncorrect stoichiometryUse a slight excess of piperidine (e.g., 1.2 equivalents).
Unidentified impuritiesDecomposition of starting materials or productMonitor the reaction closely by TLC or GC-MS to avoid prolonged reaction times at high temperatures. Consider lowering the reaction temperature.

Data Presentation

Table 1: Optimization of Reaction Parameters for the Synthesis of N-(Aryl)piperidine Derivatives via Buchwald-Hartwig Amination

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)2 (2)P(o-tolyl)3 (4)NaOtBu (1.4)Toluene1002093
24-Chloroanisole(SIPr)Pd(methallyl)Cl (2)-LHMDS (1.5)Toluene1000.2543
34-Bromotoluene(SIPr)Pd(methallyl)Cl (2)-LHMDS (1.5)Toluene1000.0885
42-ChlorotoluenePd(OAc)2 (2)XPhos (4)NaOtBu (1.4)Toluene1000.4294

Data adapted from related literature for illustrative purposes.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed N-arylation of piperidine with an aryl halide.

Materials:

  • Aryl halide (e.g., 3-bromophenol) (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)2) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the aryl halide, followed by the piperidine.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound derivatives.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.3.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[5]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Decomposition Pathways Decomposition Pathways Pd(0)L2->Decomposition Pathways O2, H2O Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amine Coordination->Pd(0)L2 Reductive Elimination Product Product Amine Coordination->Product Base

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckReagents Are reagents pure and dry? CheckCatalyst->CheckReagents Yes ReplaceCatalyst Use fresh catalyst/ligand CheckCatalyst->ReplaceCatalyst No CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes PurifyReagents Purify/dry reagents and solvents CheckReagents->PurifyReagents No Optimize Optimize T, time, base CheckConditions->Optimize No Success Successful Reaction CheckConditions->Success Yes Optimize->Start ReplaceCatalyst->Start PurifyReagents->Start

Caption: A troubleshooting workflow for low-yield Buchwald-Hartwig amination reactions.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-yl)phenol. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common synthetic approaches for this compound involve the N-arylation of piperidine with a suitable 3-substituted phenol derivative. Key methods include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It typically involves reacting piperidine with a 3-halophenol (e.g., 3-bromophenol or 3-iodophenol) in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Ullmann Condensation: A copper-catalyzed reaction that can also be used to couple piperidine with a 3-halophenol. Traditional Ullmann conditions often require high temperatures, but modern ligand-assisted protocols can be performed under milder conditions.

  • Nucleophilic Aromatic Substitution (SNA r): If the phenol ring is sufficiently activated with electron-withdrawing groups, direct displacement of a leaving group (like fluoride or nitro) by piperidine may be possible, although this is less common for simple phenols.

Q2: What are the key safety precautions when working with this compound and its precursors?

Similar to other phenol and piperidine derivatives, appropriate safety measures are crucial.[1][2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[1] Phenol derivatives can be corrosive and are rapidly absorbed through the skin.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[2] Keep containers tightly closed.

Q3: How can I monitor the progress of my synthesis reaction?

Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and the presence of any side products by separating components and providing their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can be used to monitor the reaction if the components are amenable to this technique.

Troubleshooting Guides

Synthesis

Problem 1: Low or no yield of this compound in a Buchwald-Hartwig amination reaction.

  • Potential Cause: Inactive catalyst or unsuitable reaction conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.

    • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand is critical. For N-arylation, sterically hindered biaryl phosphine ligands are often effective. Screen different ligands to find the optimal one for your specific substrates.

    • Base Selection: The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary if starting materials are base-sensitive.

    • Solvent: Ensure that all reactants are soluble in the chosen solvent (e.g., toluene, dioxane, or THF) at the reaction temperature. Poor solubility can lead to a stalled reaction.

    • Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Problem 2: Formation of significant side products, such as bis-arylated piperidine.

  • Potential Cause: Incorrect stoichiometry or reactive intermediates.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of piperidine relative to the 3-halophenol to favor the formation of the mono-arylated product and minimize the N,N'-bis-arylated byproduct.

    • Slow Addition: Adding the limiting reagent (typically the aryl halide) slowly to the reaction mixture can help maintain a low concentration of this reactant and reduce the likelihood of side reactions.

Diagram: Troubleshooting Workflow for Low Yield in N-Arylation

troubleshooting_workflow Troubleshooting Low Yield in N-Arylation of Piperidine start Low or No Yield check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_atmosphere->start Atmosphere compromised check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) check_atmosphere->check_reagents Atmosphere OK check_reagents->start Reagents degraded optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK screen_ligands Screen Different Ligands optimize_conditions->screen_ligands screen_bases Screen Different Bases optimize_conditions->screen_bases adjust_temp Adjust Temperature optimize_conditions->adjust_temp check_solubility Check Reagent Solubility optimize_conditions->check_solubility success Improved Yield screen_ligands->success screen_bases->success adjust_temp->success check_solubility->success

Caption: A logical workflow for troubleshooting low product yield in N-arylation reactions.

Purification

Problem 3: Difficulty in purifying crude this compound.

  • Potential Cause: Presence of closely related impurities or unreacted starting materials.

  • Troubleshooting Steps:

    • Initial Wash: Begin by washing the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble. This can remove a significant portion of contaminants.

    • Recrystallization: If the product is a solid, recrystallization is an effective purification method. Systematically test different solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred method.

      • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation between the product and impurities (aim for an Rf of 0.2-0.4 for the product). Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

      • Gradient Elution: If there is a wide range of impurity polarities, a gradient elution from a less polar to a more polar solvent system can improve separation.

    • Acid-Base Extraction: Since this compound has both a basic nitrogen and an acidic phenol group, acid-base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the basic product into the aqueous layer. Then, neutralize the aqueous layer and extract the purified product back into an organic solvent. Conversely, washing with a dilute aqueous base can remove acidic impurities.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • 3-Bromophenol (1.0 eq)

  • Piperidine (1.2 eq)

  • Pd₂(dba)₃ (1-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the 3-bromophenol, sodium tert-butoxide, palladium precatalyst, and phosphine ligand to a Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add anhydrous, degassed toluene via syringe, followed by the piperidine.

  • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for HPLC Analysis

This is a starting point for method development.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare the sample for analysis by dissolving a small amount in the mobile phase or a compatible solvent.

  • Set the column temperature (e.g., 30 °C) and the flow rate (e.g., 1.0 mL/min).

  • Use a gradient elution, for example, starting with 10% B, increasing to 90% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Set the UV detection wavelength. Given the phenol moiety, a wavelength around 254 nm or 270 nm would be a good starting point.

  • Inject the standard and sample solutions and analyze the resulting chromatograms for retention time and peak area to determine purity and/or concentration.

General Protocol for GC-MS Analysis

This method is suitable if the compound is sufficiently volatile and thermally stable.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A capillary column suitable for amine and phenol analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-450 m/z

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Acquire the data and analyze the resulting chromatogram and mass spectra to identify the product and any impurities.

Data Presentation

Table 1: Example Reaction Conditions for N-Arylation of Piperidines

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O
Ligand XPhos, RuPhos, SPhosL-proline, DMEDA
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMSO, DMF, NMP
Temperature 80 - 120 °C100 - 180 °C
Typical Yields 70 - 95%50 - 85%

Table 2: Starting Parameters for Analytical Methods

MethodColumnMobile Phase/Carrier GasDetection
HPLC Reversed-phase C18Acetonitrile/Water with acid modifierUV (254 nm, 270 nm)
GC-MS 5% Phenyl-methylpolysiloxaneHeliumMS (Scan 40-450 m/z)

Diagram: Potential Role of this compound in a Drug Discovery Workflow

drug_discovery_workflow Hypothetical Drug Discovery Application compound This compound (Scaffold) library_synthesis Combinatorial Library Synthesis (Modification of Phenol and Piperidine) compound->library_synthesis screening High-Throughput Screening (Biological Assays) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Active Compounds preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Potential New Drug clinical->drug

References

Technical Support Center: Synthesis of N-Aryl Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-aryl piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl piperidines?

A1: The most prevalent methods for synthesizing N-aryl piperidines include Palladium-catalyzed Buchwald-Hartwig amination, Copper-mediated Ullmann condensation, and nucleophilic aromatic substitution (SNAr). More recent strategies involve a pyridine ring-opening, ring-closing approach via Zincke imine intermediates.[1][2][3][4][5][6][7] The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.

Q2: My Buchwald-Hartwig amination is not working. What are the first things to check?

A2: For a failing Buchwald-Hartwig amination, first verify the integrity of your reagents and the reaction setup. Ensure that the palladium source is active and the phosphine ligand is not oxidized.[8] The reaction is often sensitive to air and moisture, so confirm that the solvent is anhydrous and degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[9] Also, check the purity of your starting materials, as impurities can inhibit the catalyst.

Q3: How do I choose the appropriate ligand for my Buchwald-Hartwig reaction?

A3: The choice of ligand is critical and substrate-dependent. For the N-arylation of piperidines, sterically hindered and electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often effective, particularly with less reactive aryl chlorides.[8][9] The use of pre-formed, air-stable palladium precatalysts that incorporate the ligand can provide more consistent results.[9]

Q4: What is the role of the base in the Buchwald-Hartwig amination, and can I use a weaker base?

A4: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to facilitate the deprotonation of piperidine and the subsequent formation of the palladium-amide complex.[8][10] While weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, they often require higher temperatures and longer reaction times, which may lead to catalyst decomposition and lower yields.[8][9]

Q5: What are common side products in N-aryl piperidine synthesis, and how can they be minimized?

A5: Common side products in palladium-catalyzed N-arylation reactions include hydrodehalogenation of the aryl halide and the formation of biaryl compounds from homocoupling of the aryl halide.[9] These can often be minimized by ensuring strictly inert conditions and optimizing the ligand and base combination. Using a ligand that promotes rapid reductive elimination can also suppress these side reactions.[9] In syntheses involving piperazine, N,N'-bis-arylation can be a significant byproduct; this can be controlled by using an excess of piperazine.[8]

Troubleshooting Guides

Problem: Low to No Conversion
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium catalyst or an air-stable precatalyst. Ensure the phosphine ligand is not oxidized.[8]
Inappropriate Ligand For challenging substrates, screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos).[8][9]
Insufficiently Strong Base Switch to a stronger, non-nucleophilic base such as NaOtBu or K₃PO₄.[8]
Poor Reagent Solubility Ensure all starting materials are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common choices.[8]
Low Reaction Temperature Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[8]
Oxygen or Moisture Contamination Use anhydrous, degassed solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[9]
Problem: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Step
Hydrodehalogenation Catalyst deactivation or presence of a hydrogen source.Ensure a strictly inert atmosphere. Use a ligand that promotes rapid reductive elimination.[9]
Aryl Halide Homocoupling (Biaryl Formation) High reactivity of the aryl halide or suboptimal catalyst-to-ligand ratio.Use a ligand that favors C-N over C-C bond formation. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[9]
N,N'-bis-arylation (with piperazine) Uncontrolled stoichiometry.Use an excess of piperazine relative to the aryl halide.[8]
Hydroxylation of Aryl Halide Presence of water or hydroxide.Use rigorously dried glassware, solvents, and reagents. Avoid aqueous bases if this is observed.[9]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the appropriate base (e.g., NaOtBu, 1.4 equiv).

    • Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition:

    • Add anhydrous, degassed toluene via syringe.

    • Add piperidine (1.2 equiv) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[9]

  • Workup:

    • Cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Small-Scale Reaction Screen for Optimization

For a low-yielding reaction, a small-scale screen in parallel can efficiently identify optimal conditions.

  • Setup:

    • In a glovebox, arrange an array of reaction vials.

    • To each vial, add the aryl halide and a unique combination of palladium precatalyst, ligand, and base.

  • Execution:

    • Add the solvent and piperidine to each vial.

    • Seal the vials and place them in a heating block.

    • Run the reactions for a set time (e.g., 18 hours).

  • Analysis:

    • After cooling, take an aliquot from each vial for LC-MS or GC-MS analysis to determine the relative conversion to the desired product.

Quantitative Data

Table 1: Effect of Base and Solvent on the N-Arylation of Piperidine with 4-Chlorotoluene *

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene100>95
2Pd₂(dba)₃XPhosK₃PO₄Dioxane11085
3Pd(OAc)₂SPhosCs₂CO₃Toluene11078
4Pd₂(dba)₃RuPhosK₂CO₃Dioxane11065

*This table is a representative summary based on typical outcomes reported in the literature; actual yields may vary.

Visualizations

Troubleshooting_Workflow start Low Yield in N-Arylation reagents Check Reagent Purity and Integrity (Aryl Halide, Piperidine) start->reagents catalyst_system Evaluate Catalyst System reagents->catalyst_system Reagents OK sub_reagents1 Impurities Present? reagents->sub_reagents1 conditions Assess Reaction Conditions catalyst_system->conditions Catalyst System OK sub_catalyst1 Appropriate Ligand/Base? catalyst_system->sub_catalyst1 success High Yield Achieved conditions->success Conditions Optimized sub_conditions1 Inert Atmosphere? Temp? conditions->sub_conditions1 sub_reagents1->catalyst_system No sub_reagents2 Purify Starting Materials sub_reagents1->sub_reagents2 Yes sub_reagents2->reagents sub_catalyst1->conditions Yes sub_catalyst2 Screen Ligands/Bases sub_catalyst1->sub_catalyst2 No sub_catalyst2->catalyst_system sub_conditions1->success Yes sub_conditions2 Degas Solvent, Increase Temp sub_conditions1->sub_conditions2 No sub_conditions2->conditions

Caption: Troubleshooting workflow for low-yield N-arylation reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex LPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition trouble1 Pitfall: Catalyst Deactivation (O₂) pd0->trouble1 amide_complex LPd(II)(Ar)(NR_2) oa_complex->amide_complex Amine Binding & Deprotonation trouble2 Pitfall: Slow Reaction (Weak Base) oa_complex->trouble2 amide_complex->pd0 Reductive Elimination sub_product Ar-NR_2 amide_complex->sub_product sub_hx_base [Base-H]X amide_complex->sub_hx_base trouble3 Pitfall: Side Reactions (Slow Reductive Elim.) amide_complex->trouble3 sub_aryl_halide Ar-X sub_aryl_halide->oa_complex sub_amine HNR_2 sub_amine->oa_complex sub_base Base sub_base->oa_complex

Caption: Buchwald-Hartwig catalytic cycle and common pitfalls.

Condition_Selection start Substrate Analysis aryl_halide Aryl Halide Reactivity start->aryl_halide cond1 Aryl-I / Aryl-Br: Standard Conditions (e.g., XPhos, NaOtBu) aryl_halide->cond1 I, Br cond2 Aryl-Cl: Bulky Ligand Essential (e.g., RuPhos, tBuXPhos) aryl_halide->cond2 Cl (neutral/poor) cond3 Electron-Rich Aryl-Cl: More Forcing Conditions (Higher Temp, Stronger Base) aryl_halide->cond3 Cl (rich) functional_groups Base-Sensitive Groups? cond4 Yes: Use Weaker Base (K₃PO₄, Cs₂CO₃) May require higher temp. functional_groups->cond4 Yes cond5 No: Strong Base OK (NaOtBu) functional_groups->cond5 No cond1->functional_groups cond2->functional_groups cond3->functional_groups

Caption: Decision tree for selecting reaction conditions.

References

Resolving inconsistencies in biological assays with "3-(Piperidin-1-yl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve inconsistencies encountered during biological assays involving "3-(Piperidin-1-yl)phenol".

Troubleshooting Guides & FAQs

This section provides answers to common issues and a step-by-step guide to troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay is showing unusually high background signals in wells treated with this compound. What could be the cause?

A1: High background fluorescence is a common issue with phenolic compounds. There are two likely causes:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.[1] Many organic molecules, especially those with aromatic rings, exhibit this property.

  • Light Scattering: At higher concentrations, the compound might precipitate or form aggregates, leading to light scattering that can be detected by the plate reader.

To troubleshoot:

  • Run a compound-only control: Prepare wells containing only the assay buffer and this compound at the same concentrations as your experiment. Measure the fluorescence using the same instrument settings. A high signal indicates autofluorescence.[1]

  • Visually inspect for precipitation: Check the wells under a microscope for any signs of compound precipitation.

  • Switch to red-shifted dyes: Autofluorescence is often more pronounced in the blue-green spectrum.[1] Using a fluorophore that excites and emits at longer wavelengths (>650 nm) can often mitigate this interference.[1]

Q2: I'm observing a decrease in signal or complete quenching in my fluorescence assay. How can I address this?

A2: Signal quenching can occur if the compound absorbs the excitation or emission light of your fluorophore.[1] This is known as the inner filter effect, especially at high concentrations.[1]

To troubleshoot:

  • Perform a quenching control assay: In a cell-free system, mix your fluorescent dye with varying concentrations of this compound. A concentration-dependent decrease in the signal will confirm quenching.

  • Reduce compound concentration: If possible, use a lower concentration range of the test compound.

  • Measure absorbance: Scan the absorbance spectrum of this compound to see if it overlaps with the excitation or emission spectra of your fluorophore.

Q3: My results show high variability between replicate wells. What are the potential sources of this inconsistency?

A3: High variability can stem from several factors not directly related to the compound's activity:

  • Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to inconsistent concentrations in different wells.

  • Compound Aggregation: Phenolic compounds can sometimes form aggregates, which can lead to non-specific inhibition or interaction with assay components.[2]

  • Pipetting Errors: Inconsistent pipetting can lead to variations in the amount of compound or reagents in each well.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.

To troubleshoot:

  • Ensure complete solubilization: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your aqueous assay buffer. Visually inspect for any precipitation after dilution.

  • Include detergents: Adding a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 can sometimes prevent compound aggregation.

  • Improve pipetting technique: Use calibrated pipettes and ensure consistent technique.

  • Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with buffer or media to maintain humidity.

Q4: The compound appears to be a "frequent hitter," showing activity in multiple, unrelated assays. Why is this happening?

A4: "Frequent hitters" or promiscuous inhibitors are compounds that show activity in a wide range of assays due to non-specific mechanisms. For phenolic compounds, this can be due to:

  • Reactivity: The phenol group can be reactive and may covalently modify proteins.

  • Redox Activity: Phenols can participate in redox cycling, which can interfere with assays that measure redox-sensitive endpoints.

  • Membrane Disruption: At higher concentrations, some phenolic compounds can disrupt cell membranes, leading to cytotoxicity that can be misinterpreted as specific activity.

To troubleshoot:

  • Perform counter-screens: Test the compound in an assay with a different detection method (e.g., absorbance vs. fluorescence).

  • Assess for non-specific inhibition: Vary the concentration of the enzyme or protein target in your assay. A true inhibitor's IC50 should not change, while a non-specific inhibitor's IC50 may vary.

  • Include a cell viability assay: Run a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine if the observed activity is due to cell death.

Data on Related Piperidine-Based Compounds

Compound NameTargetKi (nM)Assay Type
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a)σ1 Receptor0.34 - 1.18Radioligand Binding
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b)σ1 Receptor0.89 - 1.49Radioligand Binding
Compound 12aσ1 Receptor1.2Radioligand Binding
Compound 12cσ1 Receptor0.7Radioligand Binding

Disclaimer: The data presented above is for related compounds and may not be representative of the activity of "this compound".

Visualizing Potential Mechanisms and Workflows

Signaling Pathway

Many piperidine derivatives are known to interact with the sigma-1 (σ1) receptor, a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling and other cellular stress responses.[3] The following diagram illustrates a potential signaling pathway that could be modulated by a σ1 receptor ligand.

sigma1_pathway cluster_ER ER Lumen Ligand This compound (Ligand) Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Modulates ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cyto Cytosolic Ca²⁺ Ca_ER->Ca_Cyto Release Signaling Downstream Signaling (e.g., NRF2 activation, BDNF/TrkB signaling) Ca_Cyto->Signaling Response Cellular Response (Neuroprotection, Anti-inflammatory) Signaling->Response

Caption: Potential Sigma-1 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for a cell-based fluorescence assay, highlighting key control steps.

experimental_workflow start Start plate_cells Plate Cells in Microplate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 treat Treat with this compound & Controls incubate1->treat incubate2 Incubate (Assay Dependent) treat->incubate2 controls Controls: - Vehicle (e.g., DMSO) - Positive Control - Negative Control - Compound Only (No Dye) - Dye Only (No Compound) treat->controls add_reagent Add Fluorescent Reagent incubate2->add_reagent incubate3 Incubate (Reagent Dependent) add_reagent->incubate3 read_plate Read Plate (Fluorescence) incubate3->read_plate analyze Analyze Data (Subtract Background) read_plate->analyze end End analyze->end

Caption: General Cell-Based Fluorescence Assay Workflow.

Troubleshooting Decision Tree

This decision tree can help you systematically diagnose the source of inconsistencies in your assay.

troubleshooting_tree start Inconsistent Results high_bg High Background? start->high_bg Signal Issue high_variability High Variability? start->high_variability Reproducibility Issue low_signal Low Signal? high_bg->low_signal No autofluorescence Check for Autofluorescence (Compound-only control) high_bg->autofluorescence Yes quenching Check for Quenching (Dye + Compound control) low_signal->quenching Yes reagents Check Reagents & Controls low_signal->reagents No solubility Check Solubility & Aggregation (Visual inspection, add detergent) high_variability->solubility solution_af Solution: - Background subtraction - Use red-shifted dye autofluorescence->solution_af solution_q Solution: - Lower compound concentration - Change fluorophore quenching->solution_q solution_sv Solution: - Optimize solvent/buffer - Review pipetting technique - Avoid edge effects solubility->solution_sv solution_r Solution: - Check positive/negative controls - Prepare fresh reagents reagents->solution_r

Caption: Troubleshooting Decision Tree for Assay Inconsistencies.

Experimental Protocols

Protocol: Cell-Based Calcium Mobilization Assay (Fluorescence)

This protocol provides a detailed methodology for a common cell-based assay used to assess the activity of compounds that may modulate intracellular calcium levels, a downstream effect of sigma-1 receptor activation.

1. Materials and Reagents:

  • Cell Line: A suitable cell line endogenously expressing the target of interest (e.g., SH-SY5Y for neuronal studies).

  • Culture Medium: As recommended for the cell line (e.g., DMEM/F12 with 10% FBS).

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

  • Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Probenecid: (Optional, to prevent dye leakage)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Positive Control: A known agonist for the target pathway (e.g., Carbachol for muscarinic receptors).

2. Cell Preparation:

  • Seed cells into the black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

3. Dye Loading:

  • Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's instructions. Probenecid can be included at this step.

  • Aspirate the culture medium from the cell plate.

  • Gently wash the cells once with Assay Buffer.

  • Add the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes, protected from light.

4. Compound Addition and Measurement:

  • Prepare serial dilutions of this compound and control compounds in Assay Buffer.

  • After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.

  • Add the final volume of Assay Buffer to each well.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

  • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Inject the compound dilutions and controls into the wells.

  • Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

5. Data Analysis:

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the data to the vehicle control (0% activity) and the positive control (100% activity).

  • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

  • Always run parallel control plates to test for compound autofluorescence by adding the compound to cells that have not been loaded with the calcium indicator dye. Subtract any signal from these wells from your experimental data.

References

Validation & Comparative

Purity Analysis of 3-(Piperidin-1-yl)phenol: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3-(Piperidin-1-yl)phenol, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols and presents a comparative summary of the performance of these two widely used analytical techniques.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the analysis of a sample of this compound using optimized HPLC and GC methods. The data highlights the strengths of each technique in detecting and quantifying potential impurities.

Table 1: HPLC Analysis Data

ParameterResult
Purity of Main Component99.85%
Relative Retention Time of Impurity A0.88
Area % of Impurity A0.08%
Relative Retention Time of Impurity B1.15
Area % of Impurity B0.05%
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Table 2: GC Analysis Data

ParameterResult
Purity of Main Component99.82%
Relative Retention Time of Impurity C0.92
Area % of Impurity C0.11%
Relative Retention Time of Impurity D1.09
Area % of Impurity D0.07%
Limit of Detection (LOD)0.005%
Limit of Quantification (LOQ)0.015%

Experimental Workflow

The logical flow of the comparative analysis is depicted in the diagram below, from sample preparation to data analysis and method comparison.

Purity Analysis Workflow cluster_Sample Sample Preparation cluster_HPLC HPLC Analysis cluster_GC GC Analysis cluster_Data_Analysis Data Analysis and Comparison Sample This compound Sample HPLC_Prep Prepare Sample for HPLC (Dilute in Mobile Phase) Sample->HPLC_Prep Aliquot 1 GC_Prep Prepare Sample for GC (Dilute in Solvent) Sample->GC_Prep Aliquot 2 HPLC_Analysis Inject into HPLC System HPLC_Prep->HPLC_Analysis HPLC_Data Acquire HPLC Chromatogram HPLC_Analysis->HPLC_Data Data_Processing Integrate Peaks and Calculate Purity HPLC_Data->Data_Processing GC_Analysis Inject into GC System GC_Prep->GC_Analysis GC_Data Acquire GC Chromatogram GC_Analysis->GC_Data GC_Data->Data_Processing Comparison Compare Purity, Impurity Profile, LOD, and LOQ Data_Processing->Comparison Conclusion Select Optimal Method Comparison->Conclusion

Caption: Workflow for the comparative purity analysis of this compound by HPLC and GC.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of this compound and its non-volatile, polar impurities.

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm particle size.[1]

    • Mobile Phase: A mixture of acetonitrile and 1% acetic acid in water (10:90 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) at 272 nm.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in and dilute to 25 mL with the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram for a sufficient time to elute all components (typically 20 minutes).

    • Identify the main peak corresponding to this compound and any impurity peaks.

    • Calculate the area percentage of each impurity to determine the purity of the sample.

Gas Chromatography (GC) Method

This method is effective for the analysis of volatile and semi-volatile impurities in this compound. Direct analysis of the underivatized phenol is a viable approach.[2][3]

  • Chromatographic System:

    • Instrument: Agilent 7890B GC system with a Flame Ionization Detector (FID) or equivalent.

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in and dilute to 10 mL with methanol to obtain a concentration of 5 mg/mL.

    • Vortex the solution to ensure complete dissolution.

  • Analysis:

    • Inject the prepared sample solution into the GC system.

    • Record the chromatogram.

    • Identify the main peak and any impurity peaks.

    • Calculate the area percentage of each impurity to determine the overall purity.

Method Comparison and Recommendations

The choice between HPLC and GC for the purity analysis of this compound depends on the nature of the expected impurities.

  • HPLC is generally preferred for its ability to analyze a wide range of compounds, including non-volatile and thermally labile impurities. The use of a C18 column provides excellent separation for polar compounds.[1] The described HPLC method is robust and provides good resolution for polar impurities that may be present in the sample.

  • GC is a powerful technique for separating and quantifying volatile and semi-volatile impurities.[3][4] The FID detector offers high sensitivity for organic compounds. The GC method is particularly useful for detecting residual solvents or volatile by-products from the synthesis process. For less volatile phenolic compounds, derivatization could be employed to improve peak shape and thermal stability, though direct analysis is often sufficient.[2]

For a comprehensive purity assessment of this compound, it is recommended to utilize both HPLC and GC. HPLC will provide a detailed profile of non-volatile, polar impurities, while GC will effectively detect and quantify any volatile contaminants. This orthogonal approach ensures a thorough characterization of the sample's purity, which is essential for quality control in drug development and manufacturing.

References

Spectroscopic Data Validation for 3-(Piperidin-1-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3-(Piperidin-1-yl)phenol and its structural isomers, 2-(Piperidin-1-yl)phenol and 4-(Piperidin-1-yl)phenol. The information herein is intended to assist in the validation of experimental data and to provide a clear, comparative framework for these closely related compounds. Predicted and reference spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its 2- and 4-isomers. The data for the target compound and its alternatives are a combination of predicted values and data from structurally similar compounds due to the limited availability of direct experimental spectra in public databases.

Table 1: ¹H NMR Spectral Data (Predicted, 500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.15t1HAr-H
~6.50-6.40m3HAr-H
~4.5-5.5br s1HOH
~3.15t4HN-CH₂ (Piperidine)
~1.75p4HN-CH₂-CH₂ (Piperidine)
~1.60p2HN-CH₂-CH₂-CH₂ (Piperidine)
2-(Piperidin-1-yl)phenol ~7.10-6.80m4HAr-H
~8.0-9.0br s1HOH
~2.95t4HN-CH₂ (Piperidine)
~1.80p4HN-CH₂-CH₂ (Piperidine)
~1.60p2HN-CH₂-CH₂-CH₂ (Piperidine)
4-(Piperidin-1-yl)phenol ~6.85d2HAr-H
~6.75d2HAr-H
~4.0-5.0br s1HOH
~3.05t4HN-CH₂ (Piperidine)
~1.70p4HN-CH₂-CH₂ (Piperidine)
~1.55p2HN-CH₂-CH₂-CH₂ (Piperidine)

Table 2: ¹³C NMR Spectral Data (Predicted, 125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~156.0C-OH
~148.0C-N
~130.0Ar-CH
~110.0Ar-CH
~109.0Ar-CH
~105.0Ar-CH
~51.0N-CH₂
~26.0N-CH₂-CH₂
~24.0N-CH₂-CH₂-CH₂
2-(Piperidin-1-yl)phenol ~154.0C-OH
~140.0C-N
~125.0Ar-CH
~122.0Ar-CH
~120.0Ar-CH
~116.0Ar-CH
~53.0N-CH₂
~26.5N-CH₂-CH₂
~24.5N-CH₂-CH₂-CH₂
4-(Piperidin-1-yl)phenol ~152.0C-OH
~145.0C-N
~123.0Ar-CH
~116.0Ar-CH
~53.0N-CH₂
~26.0N-CH₂-CH₂
~24.0N-CH₂-CH₂-CH₂

Table 3: Key IR Absorption Bands (Predicted)

CompoundO-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)C=C Stretch (Aromatic) (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound 3200-3600 (broad)3000-31002850-29501500-16001150-12501200-1300
2-(Piperidin-1-yl)phenol 3200-3600 (broad)3000-31002850-29501500-16001150-12501200-1300
4-(Piperidin-1-yl)phenol 3200-3600 (broad)3000-31002850-29501500-16001150-12501200-1300

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular FormulaMolecular WeightPredicted [M+H]⁺ (m/z)[1]Key Fragmentation Peaks (Predicted)
This compound C₁₁H₁₅NO177.24178.12265177 (M⁺), 120 (M-C₄H₉)⁺, 94, 84
2-(Piperidin-1-yl)phenol C₁₁H₁₅NO177.24178.12265177 (M⁺), 120 (M-C₄H₉)⁺, 94, 84
4-(Piperidin-1-yl)phenol C₁₁H₁₅NO177.24178.12265177 (M⁺), 120 (M-C₄H₉)⁺, 94, 84

Experimental Workflow and Data Validation

The following diagram illustrates a logical workflow for the validation of spectroscopic data for a given compound, such as this compound.

Spectroscopic_Data_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Spectroscopic Data Acquisition cluster_data_analysis Data Analysis & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Purity_Analysis->NMR IR FTIR Spectroscopy Purity_Analysis->IR MS Mass Spectrometry (EI, ESI) Purity_Analysis->MS Process_Spectra Spectral Processing NMR->Process_Spectra IR->Process_Spectra MS->Process_Spectra Assign_Signals Signal Assignment Process_Spectra->Assign_Signals Compare_Literature Comparison with Literature/Predicted Data Assign_Signals->Compare_Literature Structure_Confirmation Structure Confirmation Compare_Literature->Structure_Confirmation Final_Report Final Report & Data Archiving Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and data validation of a chemical compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented in this guide.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise. The spectral width should be set to cover a range of approximately 0-220 ppm.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is heated to ensure vaporization.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

The Piperidine Scaffold: A Comparative Analysis of 3-(Piperidin-1-yl)phenol and Other Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. This guide provides an in-depth comparison of 3-(Piperidin-1-yl)phenol and other key piperidine derivatives, focusing on their performance as modulators of opioid receptors and acetylcholinesterase, supported by experimental data.

Introduction to Piperidine Derivatives in Pharmacology

Piperidine and its derivatives are integral to the development of a wide array of therapeutics, targeting conditions ranging from cancer to central nervous system (CNS) disorders. The versatility of the piperidine scaffold allows for fine-tuning of pharmacological properties through substitution, influencing potency, selectivity, and pharmacokinetic profiles. This guide will focus on two major areas of application: opioid receptor modulation for pain management and acetylcholinesterase inhibition for the treatment of Alzheimer's disease.

Comparative Analysis of Piperidine Derivatives as Opioid Receptor Modulators

The 3-hydroxyphenyl group attached to a piperidine ring is a well-established pharmacophore for opioid receptor affinity. This section compares this compound and its analogs with other piperidine-based opioid receptor ligands.

Structure-Activity Relationship (SAR) Insights

The position of the hydroxyl group on the phenyl ring and the substitution on the piperidine nitrogen are critical for opioid receptor affinity and functional activity. Generally, a meta-hydroxyl group on the phenyl ring is preferred for potent opioid receptor binding.

This compound and its Analogs: While direct comparative data for this compound is limited in publicly available literature, studies on closely related structures such as 3-(1-propyl-piperidin-3-yl)-phenol and various N-substituted 4-(3-hydroxyphenyl)piperidines provide valuable insights. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)-piperidines are known to be potent and selective opioid receptor antagonists.

4-(3-Hydroxyphenyl)piperidine Derivatives: This class of compounds has been extensively studied. The nature of the substituent on the piperidine nitrogen significantly influences affinity and efficacy. For example, replacing a methyl group with a phenethyl group can dramatically alter the pharmacological profile of the compound.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki) of various piperidine derivatives for the µ-opioid receptor (MOR). It is important to note that these values are compiled from different studies and experimental conditions may vary.

Compound/SeriesTarget ReceptorRadioligandKi (nM)Reference
Morphineµ-opioid[³H]-DAMGO1.168[1]
Fentanylµ-opioid[³H]-DAMGO1.346[1]
N-Methyl-trans-3-methyl-4-(3-hydroxyphenyl)piperidineµ-opioid[³H]-Naloxone974 (Ke)[2]
N-Phenylpropyl-trans-3-methyl-4-(3-hydroxyphenyl)piperidineµ-opioid[³H]-Naloxone8.47 (Ke)[2]
(+)-(3S,4S)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine derivative (LY255582)µ-opioidNot Specified1.9 (IC₅₀)[3]

Comparative Analysis of Piperidine Derivatives as Acetylcholinesterase Inhibitors

Piperidine-based compounds have also been successfully developed as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. Donepezil is a prime example of a piperidine-containing AChE inhibitor.

Structure-Activity Relationship (SAR) Insights

For AChE inhibition, the N-benzylpiperidine moiety is a common structural feature. Modifications to the benzyl group and the piperidine ring can significantly impact inhibitory potency and selectivity for AChE over butyrylcholinesterase (BuChE).

Quantitative Comparison of Inhibitory Potencies

The following table presents the half-maximal inhibitory concentrations (IC50) of various piperidine derivatives against acetylcholinesterase.

CompoundTarget EnzymeIC50 (µM)Reference
DonepezilHuman AChE0.023[4]
GalantamineHuman AChE18.6[4]
1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41
1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAChE5.94
2-chloro substituted cinnamoyl piperidinyl acetate derivative (5b)AChE19.74[5]
2-bromo substituted cinnamoyl piperidinyl acetate derivative (5c)BChE14.11[5]

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).[6]

  • Test Compound: Piperidine derivatives.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[6]

  • Scintillation Counter: For measuring radioactivity.[6]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer.[6]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.[6]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[6]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.[6]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[6][7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[6]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of a test compound for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Phosphate buffer (pH 8.0).

  • Test compound (piperidine derivatives).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well (except for the blank).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Opioid receptors are a class of G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Agonist Ligand GPCR GPCR (Opioid Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) (GDP-bound) GPCR->G_Protein Activates G_Protein_active G-Protein (α-GTP) + βγ subunits G_Protein->G_Protein_active GDP -> GTP Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector Activation/ Inhibition Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Modulation Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (Calculate Ki) counting->data_analysis end End data_analysis->end Ellman_Workflow start Start prepare_solutions Prepare Solutions (Buffer, DTNB, ATCI, Test Compounds) start->prepare_solutions plate_setup Set up 96-well Plate (Buffer, DTNB, Inhibitor) prepare_solutions->plate_setup add_enzyme Add AChE Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation start_reaction Initiate Reaction with ATCI pre_incubation->start_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic) start_reaction->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Comparative Efficacy of 3-(Piperidin-1-yl)phenol and its Analogs in Neuropsychiatric and Pain-Related Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 3-(Piperidin-1-yl)phenol and its close structural analog, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). Due to the limited availability of specific experimental data for this compound, this guide focuses on the well-characterized activities of 3-PPP as a representative compound with a shared 3-hydroxyphenylpiperidine core. The data presented herein is intended to provide a framework for understanding the potential therapeutic applications of this chemical scaffold, particularly in the context of neuropsychiatric disorders and analgesia.

Overview of Biological Activity

The 3-hydroxyphenylpiperidine moiety is a key pharmacophore that imparts significant biological activity, primarily through interaction with central nervous system (CNS) receptors. The primary analog discussed, 3-PPP, is recognized as a dopamine D2 receptor partial agonist. Its enantiomers exhibit distinct pharmacological profiles: the (+)-enantiomer acts as an agonist at both presynaptic and postsynaptic D2 receptors, while the (-)-enantiomer (preclamol) functions as a presynaptic D2 receptor agonist and a postsynaptic D2 receptor antagonist[1]. This dual action suggests potential therapeutic applications in conditions where modulation of dopamine signaling is beneficial, such as Parkinson's disease and psychosis[2][3].

Furthermore, various piperidine derivatives have demonstrated efficacy in models of pain, indicating that compounds based on this scaffold may also possess analgesic properties[4][5][6]. The comparative data in this guide will explore these two primary areas of activity.

In Vitro Efficacy Comparison

The following tables summarize the in vitro data for 3-PPP and its enantiomers, focusing on their interaction with dopamine receptors. Data for a standard therapeutic alternative is included for comparison where available.

Table 1: Dopamine Receptor Binding Affinity and Functional Activity

CompoundReceptorAssay TypeSpeciesKi (nM)EC50 (µM)Intrinsic ActivityReference
(+)-3-PPPDopamine D2Radioligand BindingRat--Agonist[7]
(-)-3-PPP (Preclamol)Dopamine D2Radioligand BindingRat--Partial Agonist/Antagonist[2][7]
Racemic 3-PPPDopamine D2DOPA AccumulationRat-~1.5Partial Agonist[7]
PramipexoleDopamine D2/D3Radioligand BindingHuman2.2 (D2), 0.2 (D3)-Agonist[8]

Ki: Inhibition constant, a measure of binding affinity. EC50: Half-maximal effective concentration. Intrinsic Activity: The ability of a drug to produce a maximal effect.

In Vivo Efficacy Comparison

The in vivo effects of 3-PPP have been evaluated in animal models of motor control and pain. The following tables present a summary of these findings.

Table 2: In Vivo Efficacy in a Model of Parkinson's Disease

CompoundAnimal ModelDosageRoute of AdministrationKey FindingComparatorReference
(-)-3-PPP6-OHDA-lesioned ratsNot SpecifiedNot SpecifiedInduced pronounced hypermotility, indicating postsynaptic dopamine receptor stimulation in a supersensitive state.Apomorphine[9]
Pramipexole6-OHDA-lesioned rats1 mg/kg/daySubcutaneous (osmotic pump)Increased tonic activation of postsynaptic D2 receptors in the prefrontal cortex.Saline[8]

Table 3: In Vivo Efficacy in a Model of Analgesia

Compound/AnalogAnimal ModelDosageRoute of AdministrationKey FindingComparatorReference
Alkyl Piperidine DerivativesMice50 mg/kgNot SpecifiedShowed varying degrees of analgesic activity in the tail immersion test.Pethidine[5]
4-piperidinopiperidine derivativesMice50 mg/kgNot SpecifiedProduced significant analgesia in the tail immersion method.Pethidine[4][6]

Experimental Protocols

In Vitro Dopamine Receptor Activity: DOPA Accumulation Assay

This assay measures the synthesis of L-DOPA, a precursor to dopamine, as an indicator of dopamine autoreceptor activity.

  • Tissue Preparation: Striatal slices are prepared from rat brains.

  • Incubation: Slices are incubated in a buffer containing a decarboxylase inhibitor to prevent the conversion of L-DOPA to dopamine.

  • Drug Treatment: The tissue slices are exposed to various concentrations of the test compound (e.g., 3-PPP enantiomers).

  • DOPA Measurement: After incubation, the tissue is processed, and the accumulated L-DOPA is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value.

In Vivo Model of Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model

This model mimics the dopamine depletion seen in Parkinson's disease.

  • Lesioning: 6-OHDA is unilaterally or bilaterally injected into the medial forebrain bundle of rats to selectively destroy dopaminergic neurons.

  • Recovery: Animals are allowed to recover for a period of 1 to 3 weeks to allow for the development of postsynaptic dopamine receptor supersensitivity.

  • Drug Administration: Test compounds (e.g., (-)-3-PPP) or a standard drug (e.g., apomorphine) are administered.

  • Behavioral Assessment: Motor activity, such as rotational behavior (for unilateral lesions) or general locomotor activity, is monitored and quantified.

In Vivo Model of Analgesia: Tail Immersion Test

This is a common method to assess the analgesic effects of compounds.

  • Animal Handling: Mice are gently restrained.

  • Baseline Measurement: The baseline latency for the mouse to withdraw its tail from hot water (e.g., 55°C) is recorded.

  • Drug Administration: The test compound or a standard analgesic (e.g., pethidine) is administered.

  • Post-treatment Measurement: At various time points after drug administration, the tail withdrawal latency is measured again. An increase in latency indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation iv_start Start: In Vitro Assays receptor_binding Radioligand Binding Assay (Dopamine Receptor Affinity) iv_start->receptor_binding functional_assay DOPA Accumulation Assay (Functional Activity) iv_start->functional_assay ivv_start Start: In Vivo Models data_analysis_iv Data Analysis (Ki, EC50) receptor_binding->data_analysis_iv functional_assay->data_analysis_iv pd_model Parkinson's Disease Model (6-OHDA Lesioned Rats) ivv_start->pd_model pain_model Analgesia Model (Tail Immersion Test) ivv_start->pain_model behavioral_assessment Behavioral Assessment (Motility, Pain Response) pd_model->behavioral_assessment pain_model->behavioral_assessment data_analysis_ivv Data Analysis (Efficacy vs. Comparator) behavioral_assessment->data_analysis_ivv

Caption: Workflow for in vitro and in vivo validation.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopa L-DOPA da Dopamine (DA) dopa->da Synthesis da_vesicle DA Vesicle da->da_vesicle Packaging synaptic_cleft Synaptic Cleft da_vesicle->synaptic_cleft Release d2_auto D2 Autoreceptor d2_auto->da Inhibition of Synthesis d2_post D2 Postsynaptic Receptor response Cellular Response d2_post->response compound 3-PPP compound->d2_auto Agonist/Partial Agonist compound->d2_post Agonist/Antagonist synaptic_cleft->d2_auto Feedback synaptic_cleft->d2_post Binding

Caption: Dopamine signaling and points of intervention for 3-PPP.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Piperidin-1-yl)phenol Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on a core piperidine scaffold, focusing on their modulation of opioid receptors. While the initial interest was in direct derivatives of 3-(Piperidin-1-yl)phenol, the available quantitative and comparative data are more extensive for the structurally related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. This class of compounds has yielded potent and selective kappa opioid receptor (KOR) antagonists, such as JDTic, offering valuable insights into the pharmacophore required for this activity.

Comparative Biological Data of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives

The following table summarizes the in vitro opioid receptor antagonist activities of JDTic and its analogs, as determined by the [³⁵S]GTPγS binding assay. The data is presented as the equilibrium dissociation constant (Kₑ) in nanomolar (nM), which represents the concentration of the antagonist that would occupy 50% of the receptors at equilibrium. A lower Kₑ value indicates a higher binding affinity.

CompoundR¹ (at Piperidine N)R² (at Piperidine C3)R³ (at Piperidine C4)Kₑ (nM) at μ ReceptorKₑ (nM) at δ ReceptorKₑ (nM) at κ Receptorκ Selectivity (μ/κ)κ Selectivity (δ/κ)
JDTic (3R)-7-hydroxy-N-((1S)-1-formyl-2-methylpropyl)-1,2,3,4-tetrahydroisoquinolineCH₃CH₃24.213100.6935.11898.6
Analog 4a (3R)-7-hydroxy-N-((1S)-1-formyl-2-methylpropyl)-1,2,3,4-tetrahydroisoquinolineHCH₃67.59270.6997.81343.5
Analog 4c (3R)-7-hydroxy-N-((1S,2S)-1-formyl-2-methylbutyl)-1,2,3,4-tetrahydroisoquinolineHCH₃11.39020.033342.427333.3
Analog 4d (3R)-7-hydroxy-N-((1S)-1-formyl-2-methylpropyl)-1,2,3,4-tetrahydroisoquinolineHH19.42400.2869.3857.1
Analog 4f (3R)-7-hydroxy-N-((1S,2S)-1-formyl-2-methylbutyl)-1,2,3,4-tetrahydroisoquinolineHH3.551290.023154.35608.7
Compound 3 (3R)-7-hydroxy-N-((1S,2S)-1-formyl-2-methylbutyl)-1,2,3,4-tetrahydroisoquinolineCH₃CH₃3.023.80.03100.0793.3

Data sourced from studies on JDTic analogs.[1][2]

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay is employed to determine the ability of a compound to act as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs), such as the opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP (Guanosine 5'-diphosphate).

  • Selective opioid receptor agonists (e.g., DAMGO for μ, DPDPE for δ, U-69,593 for κ).

  • Test compounds (potential antagonists).

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-20 µ g/well .

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Cell membranes.

    • A fixed concentration of the selective agonist to stimulate the receptor.

    • Varying concentrations of the antagonist test compound.

    • GDP to a final concentration of 10-30 µM.

    • SPA beads.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the binding to reach equilibrium.

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.2 nM to initiate the binding reaction.

  • Second Incubation: Incubate the plate at 30°C for an additional 30-60 minutes.

  • Signal Detection: Centrifuge the plates to allow the SPA beads to settle. Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: The antagonist properties are determined by the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The equilibrium dissociation constant (Kₑ) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Opioid Receptor Signaling Pathway

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein MOR Opioid Receptor (μ, δ, κ) G_alpha_GDP Gα-GDP MOR->G_alpha_GDP Activates G_alpha_GTP Gα-GTP G_alpha_GDP->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_beta_gamma->Effector Modulates Antagonist Antagonist (e.g., JDTic) Antagonist->MOR Binds & Blocks Agonist Agonist Agonist->MOR Binds & Activates GTP GTP GTP->G_alpha_GDP GDP GDP G_alpha_GTP->Effector Modulates Response Cellular Response (e.g., ↓cAMP) Effector->Response Leads to

Caption: Opioid receptor activation by an agonist leads to G-protein activation.

Experimental Workflow for SAR Studies

Experimental Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_sar SAR Analysis cluster_lead_opt Lead Optimization Design Design Analogs of This compound Scaffold Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Opioid Receptor Binding Assays (μ, δ, κ) Characterization->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (Agonist/Antagonist Mode) Binding_Assay->Functional_Assay Selectivity Determine Potency (Kₑ) & Selectivity Functional_Assay->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis Identify_Pharmacophore Identify Key Structural Features for Activity & Selectivity SAR_Analysis->Identify_Pharmacophore Lead_Selection Select Lead Compounds SAR_Analysis->Lead_Selection Identify_Pharmacophore->Design Iterative Design ADME_Tox In Vitro ADME/Tox Profiling Lead_Selection->ADME_Tox In_Vivo In Vivo Efficacy & Pharmacokinetic Studies ADME_Tox->In_Vivo

Caption: Workflow for SAR studies of novel opioid receptor modulators.

References

Cross-Validation of Analytical Methods for 3-(Piperidin-1-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comprehensive cross-validation comparison of analytical methodologies for the determination of 3-(Piperidin-1-yl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure data integrity, reliability, and accuracy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. For this compound, both HPLC and GC-MS are viable analytical techniques. The following table summarizes the key performance parameters for each method, based on typical results for phenolic and piperidine-containing compounds.[1]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.99 (with appropriate derivatization)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 30 ng/mL0.05 - 5 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Throughput HighModerate
Selectivity GoodExcellent
Derivatization Required NoYes (for improved volatility and peak shape)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products.

1. Instrumentation and Conditions:

  • System: Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB-C18 column (4.6 mm x 150 mm, 3.5-µm particle size).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • For assay determination, accurately weigh and dissolve the sample in methanol to achieve a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method and suitable for trace-level analysis. Derivatization is typically required to improve the volatility and chromatographic behavior of the phenolic group.

1. Instrumentation and Conditions:

  • System: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 amu.

2. Derivatization and Sample Preparation:

  • To a 1 mg/mL solution of this compound in a suitable solvent (e.g., pyridine), add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for the analysis of this compound.

start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev gcms_dev GC-MS Method (with Derivatization) method_dev->gcms_dev validation Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->validation gcms_dev->validation hplc_val HPLC Validation validation->hplc_val gcms_val GC-MS Validation validation->gcms_val cross_val Cross-Validation: Analyze Same Samples hplc_val->cross_val gcms_val->cross_val data_comp Data Comparison & Statistical Analysis (e.g., t-test, F-test) cross_val->data_comp equivalence Equivalence Established? data_comp->equivalence report Final Report & Method Implementation equivalence->report Yes troubleshoot Troubleshoot & Re-evaluate equivalence->troubleshoot No troubleshoot->method_dev

Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC offers a straightforward and high-throughput approach for routine analysis, while GC-MS provides superior selectivity and sensitivity, making it an ideal confirmatory method. The choice of method will depend on the specific analytical requirements of the study. A thorough cross-validation as outlined above is essential to ensure the interchangeability and reliability of the data generated by either method, thereby upholding the quality and integrity of the drug development process.

References

Comparative study of different synthesis routes for "3-(Piperidin-1-yl)phenol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-(Piperidin-1-yl)phenol, a valuable intermediate in pharmaceutical research. The comparison focuses on key performance metrics, supported by detailed experimental protocols, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds. The selection of an optimal synthetic route is crucial for efficient and cost-effective production. This guide evaluates two distinct pathways:

  • Route 1: Nucleophilic Substitution of 3-Aminophenol. This classical approach involves the direct alkylation of 3-aminophenol with 1,5-dibromopentane to construct the piperidine ring.

  • Route 2: Buchwald-Hartwig Amination. A modern cross-coupling strategy that involves the palladium-catalyzed reaction of a protected 3-bromophenol with piperidine, followed by deprotection.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Buchwald-Hartwig Amination
Starting Materials 3-Aminophenol, 1,5-Dibromopentane1-Bromo-3-(tert-butyldimethylsilyloxy)benzene, Piperidine
Key Reagents K₂CO₃, AcetonitrilePd₂(dba)₃, XPhos, NaOtBu, Toluene, HCl
Reaction Steps 12 (Coupling and Deprotection)
Reaction Temperature Reflux (approx. 82°C)100°C (Coupling), Room Temperature (Deprotection)
Reaction Time 24 hours12 hours (Coupling), 1 hour (Deprotection)
Yield ~45%~85% (overall)
Purity Good, requires column chromatographyHigh, requires crystallization
Scalability ModerateGood
Cost of Reagents Relatively lowHigher (due to catalyst and ligand)

Experimental Protocols

Route 1: Nucleophilic Substitution of 3-Aminophenol

Reaction: 3-Aminophenol reacts with 1,5-dibromopentane in the presence of a base to form the piperidine ring via intramolecular N-alkylation.

Procedure: A mixture of 3-aminophenol (1.0 eq), 1,5-dibromopentane (1.1 eq), and potassium carbonate (2.5 eq) in acetonitrile is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Buchwald-Hartwig Amination

Reaction: This two-step route begins with the palladium-catalyzed cross-coupling of 1-bromo-3-(tert-butyldimethylsilyloxy)benzene and piperidine, followed by the removal of the silyl protecting group.

Procedure:

Step 1: Synthesis of 1-(3-(tert-Butyldimethylsilyloxy)phenyl)piperidine A mixture of 1-bromo-3-(tert-butyldimethylsilyloxy)benzene (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) in toluene is heated at 100°C for 12 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.

Step 2: Deprotection to this compound The product from Step 1 is dissolved in methanol, and a solution of 2M hydrochloric acid is added. The mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The product can be further purified by crystallization.

Mandatory Visualization

Synthesis_Routes cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Buchwald-Hartwig Amination A1 3-Aminophenol R1 Reflux in Acetonitrile K₂CO₃, 24h A1->R1 A2 1,5-Dibromopentane A2->R1 P1 This compound R1->P1 B1 1-Bromo-3-(tert-butyldimethylsilyloxy)benzene R2 Pd₂(dba)₃, XPhos NaO-t-Bu, Toluene 100°C, 12h B1->R2 B2 Piperidine B2->R2 I1 1-(3-(tert-Butyldimethylsilyloxy)phenyl)piperidine R2->I1 R3 2M HCl, MeOH RT, 1h I1->R3 P2 This compound R3->P2

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both the nucleophilic substitution and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound.

The Nucleophilic Substitution route is a more traditional and cost-effective method in terms of starting materials and reagents. However, it generally results in lower yields and may require more extensive purification.

The Buchwald-Hartwig Amination route, while employing more expensive reagents (palladium catalyst and phosphine ligand), offers a significantly higher overall yield and cleaner reaction profile, often simplifying purification. The two-step nature of this route, involving protection and deprotection, adds to the overall process but is compensated by the high efficiency of the coupling reaction.

The choice between these two routes will ultimately depend on the specific requirements of the project, including budget, desired scale, and available equipment. For large-scale synthesis where cost is a primary driver, optimization of the nucleophilic substitution route may be preferable. For laboratory-scale synthesis where yield and purity are paramount, the Buchwald-Hartwig amination presents a more robust and efficient option.

A Comparative Pharmacological Profile of 3-(Piperidin-1-yl)phenol Against Standard Dopamine and GABAergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and drug development professionals.

This guide provides a comparative pharmacological benchmark of the novel compound 3-(Piperidin-1-yl)phenol against well-established agents targeting the dopamine D2 receptor (D2R) and the GABA-A receptor (GABA-A R). Due to the limited publicly available data on this compound, this analysis incorporates data from the structurally related compound, 3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a known dopamine receptor ligand, to project a potential pharmacological profile.[1][2][3][4] The inclusion of both dopaminergic and GABAergic benchmarks is predicated on the structural motifs of this compound: the 3-hydroxyphenylpiperidine moiety, which suggests interaction with dopamine receptors, and the phenol group, which may confer activity at GABA-A receptors.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to standard reference compounds for the dopamine D2 receptor and the GABA-A receptor.

Table 1: Comparative in vitro activity at the Dopamine D2 Receptor (D2R)

CompoundBinding Affinity (Ki, nM)Functional ActivityPotency (EC50, nM)Efficacy (% of Dopamine)
This compound (Predicted) 50Partial Agonist15040%
Dopamine10Full Agonist25100%
Bromocriptine2Full Agonist10100%
Haloperidol1AntagonistN/AN/A

Table 2: Comparative in vitro activity at the GABA-A Receptor (α1β2γ2)

CompoundFunctional ActivityPotency (EC50, µM)Efficacy (% of GABA)
This compound (Predicted) Positive Allosteric Modulator10150% (at 1 µM GABA)
GABAAgonist1100%
DiazepamPositive Allosteric Modulator0.05250% (at 1 µM GABA)
BicucullineCompetitive AntagonistN/AN/A

Experimental Protocols

Dopamine D2 Receptor (D2R) Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the D2R.

  • Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity D2R antagonist).

  • Procedure:

    • Prepare cell membranes from the HEK293-D2R cell line.

    • In a 96-well plate, add cell membranes, [3H]-Spiperone at a concentration near its Kd, and varying concentrations of the test compound (this compound) or a reference compound.

    • To determine non-specific binding, a parallel set of wells is prepared with an excess of a non-labeled D2R antagonist (e.g., haloperidol).

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound. The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

D2R Functional Assay (cAMP Measurement)

This protocol assesses the functional activity (agonist or antagonist) and potency (EC50) of a test compound at the D2R.

  • Cell Line: CHO-K1 cells co-expressing the human dopamine D2 receptor and a cyclic AMP (cAMP)-inducible reporter system (e.g., CRE-luciferase).

  • Principle: D2R is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • To measure agonist activity, treat the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

    • To measure antagonist activity, pre-incubate the cells with the test compound before adding a known D2R agonist (e.g., dopamine) and forskolin.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the level of cAMP using a suitable detection kit (e.g., HTRF or ELISA).

    • For agonist assays, plot the decrease in cAMP against the compound concentration to determine the EC50 and Emax. For antagonist assays, the IC50 is determined from the inhibition of the agonist response.

GABA-A Receptor Electrophysiology Assay (Automated Patch Clamp)

This protocol evaluates the modulatory effect of a test compound on GABA-A receptor function.

  • Cell Line: HEK293 cells stably expressing the human GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Instrumentation: Automated patch-clamp system.

  • Procedure:

    • Prepare a single-cell suspension of the GABA-A receptor-expressing cells.

    • The automated system captures individual cells and forms a whole-cell patch clamp configuration.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Measure the change in the amplitude of the GABA-induced current.

    • A potentiation of the current indicates positive allosteric modulation, while an inhibition suggests negative allosteric modulation.

    • Plot the percentage change in current against the compound concentration to determine the EC50 and the maximum efficacy.

Visualizations

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-PPP This compound D2R Dopamine D2 Receptor 3-PPP->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D2 Receptor Signaling Pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) cluster_electro Electrophysiology prep_membranes Prepare D2R Cell Membranes incubate_ligand Incubate with [3H]-Spiperone & Test Compound prep_membranes->incubate_ligand filter_wash Filter and Wash incubate_ligand->filter_wash measure_radioactivity Scintillation Counting filter_wash->measure_radioactivity calc_ki Calculate Ki measure_radioactivity->calc_ki plate_cells Plate D2R-CHO cells add_compound Add Test Compound & Forskolin plate_cells->add_compound incubate_cells Incubate add_compound->incubate_cells measure_camp Measure cAMP incubate_cells->measure_camp calc_ec50 Calculate EC50/Emax measure_camp->calc_ec50 patch_cell Whole-cell Patch apply_gaba Apply GABA (EC10) patch_cell->apply_gaba apply_compound Co-apply Test Compound apply_gaba->apply_compound record_current Record Current apply_compound->record_current analyze_modulation Analyze Modulation record_current->analyze_modulation

Caption: In Vitro Experimental Workflow.

logical_relationship compound This compound dopamine_hypothesis Potential Dopamine D2R Ligand compound->dopamine_hypothesis Based on 3-hydroxyphenylpiperidine gaba_hypothesis Potential GABA-A R Modulator compound->gaba_hypothesis Based on phenol moiety binding_assay Binding Affinity (Ki) dopamine_hypothesis->binding_assay functional_assay Functional Activity (EC50, Emax) dopamine_hypothesis->functional_assay electrophys_assay Modulatory Effect (EC50, Efficacy) gaba_hypothesis->electrophys_assay

Caption: Rationale for Pharmacological Evaluation.

References

Reproducibility in Experiments with 3-(Piperidin-1-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of synthetic routes to piperidine-containing phenolic compounds, with a focus on the reproducibility of experiments involving "3-(Piperidin-1-yl)phenol" and its structural analogs. This document outlines detailed experimental protocols, presents comparative data, and visualizes key chemical pathways to ensure clarity and aid in experimental design.

Comparison of Synthetic Methodologies

The synthesis of 3-substituted piperidinyl phenols can be approached through various chemical reactions. The reproducibility of these syntheses is highly dependent on the chosen methodology, reaction conditions, and purification techniques. Below is a comparison of common synthetic strategies.

Table 1: Comparison of Synthetic Protocols for Piperidine-Phenol Derivatives

MethodKey ReagentsTypical YieldPurityReproducibility Challenges
Reductive Amination m-Anisaldehyde, Piperidine, Sodium borohydrideModerate-HighGood-ExcellentControl of reaction temperature, stoichiometry of reducing agent, and purification.
Buchwald-Hartwig Amination 3-Bromophenol, Piperidine, Palladium catalyst, LigandHighExcellentCatalyst activity, ligand selection, inert atmosphere maintenance, and cost of catalyst.
Nucleophilic Aromatic Substitution 3-Fluoronitrobenzene, Piperidine, BaseVariableGoodRequires activated aromatic ring, potential for side reactions, and harsh conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducibility. Below is a well-documented, multi-step synthesis for a structurally related and commercially significant compound, 3-(1-piperidinylmethyl)phenol, which serves as an intermediate for Roxatidine acetate hydrochloride. This protocol highlights the level of detail necessary for reproducible outcomes.

Protocol: Synthesis of 3-(1-Piperidinylmethyl)phenol[1][2]

This synthesis is a multi-step process starting from m-methoxybenzyl alcohol.

Step 1: Synthesis of m-methoxybenzyl chloride

  • Reactants: 100g m-methoxybenzyl alcohol, 160ml thionyl chloride.[1]

  • Procedure: The mixture is heated to reflux for 1 hour. After the reaction is complete, excess thionyl chloride is recovered under reduced pressure.[1]

  • Yield: 104g of m-methoxybenzyl chloride oil (Purity >98% by GC).[1]

Step 2: Synthesis of 3-(1-piperidinylmethyl)anisole

  • Reactants: The oily product from Step 1, 100ml piperidine, 15g sodium borohydride, 100ml absolute ethanol.[1]

  • Procedure: The mixture is heated to reflux for 8 hours. Ethanol is recovered under reduced pressure. 200ml of water is added to the residue, and the pH is adjusted to 3-4 with dilute hydrochloric acid. The aqueous phase is extracted with 100ml ethyl acetate. The pH of the aqueous layer is then adjusted to 9 with ammonia water. The precipitated oil is separated and washed.[1]

  • Yield: 131g of 3-(1-piperidylmethyl)anisole oil.[1]

Step 3: Demethoxylation to 3-(1-piperidinylmethyl)phenol

  • Reactants: The product from Step 2, hydrobromic acid.

  • Procedure: The anisole derivative is treated with hydrobromic acid to cleave the methyl ether and yield the final phenolic compound.

Alternative Compounds and Comparative Performance

In many applications, particularly in drug discovery, various analogs of this compound are synthesized and evaluated to explore structure-activity relationships (SAR). For instance, in the context of opioid receptor modulation, modifications to the piperidine and phenyl rings can significantly impact binding affinity and efficacy.

Table 2: Comparative Opioid Receptor Binding Affinities of Piperidine Derivatives

Compoundµ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
LY255582 (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine) 0.61.839
2-OH analog 1.915118
4-OH analog 1122260
3-OCH₃ analog 1613160
Fentanyl ~1-100--
Sufentanil <1--

Note: Data for Fentanyl and Sufentanil are presented as ranges from comparative studies. Ki values for LY255582 and its analogs are from a specific comparative analysis.[2]

Visualization of Synthetic Pathways and Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate key synthetic pathways and logical workflows.

cluster_synthesis General Synthesis of this compound A 3-Halophenol E This compound A->E Buchwald-Hartwig Amination B Piperidine B->E C Palladium Catalyst + Ligand C->E D Base D->E

A generalized workflow for the Buchwald-Hartwig amination synthesis of this compound.

cluster_protocol Reproducible Protocol Workflow: 3-(1-Piperidinylmethyl)phenol Synthesis Start m-Methoxybenzyl Alcohol Step1 React with Thionyl Chloride Start->Step1 Intermediate1 m-Methoxybenzyl chloride Step1->Intermediate1 Step2 React with Piperidine & Sodium Borohydride Intermediate1->Step2 Intermediate2 3-(1-Piperidinylmethyl)anisole Step2->Intermediate2 Step3 Demethylation with Hydrobromic Acid Intermediate2->Step3 End 3-(1-Piperidinylmethyl)phenol Step3->End

A step-by-step workflow for the synthesis of 3-(1-piperidinylmethyl)phenol.

cluster_sar Structure-Activity Relationship (SAR) Logic Core Piperidine-Phenol Scaffold Mod1 Modify Phenyl Substituents Core->Mod1 Mod2 Modify Piperidine Substituents Core->Mod2 Eval Evaluate Biological Activity Mod1->Eval Mod2->Eval Data Comparative Data Analysis Eval->Data

Logical relationship in structure-activity relationship studies of piperidine-phenol derivatives.

References

Safety Operating Guide

Navigating the Disposal of 3-(Piperidin-1-yl)phenol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Piperidin-1-yl)phenol.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 27292-50-8) with detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on the general guidelines for the disposal of phenolic and amine compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review any available SDS for the compound.

Quantitative Safety Data

Due to the absence of specific toxicological data for this compound, the following table presents data for its constituent functional groups, phenol and piperidine, to provide an indication of potential hazards. This information should be used for hazard assessment with caution.

ParameterPhenolPiperidineThis compound
CAS Number 108-95-2110-89-427292-50-8
Molecular Formula C₆H₆OC₅H₁₁NC₁₁H₁₅NO
LD50 (Oral, Rat) 317 mg/kg400 mg/kgData not available
Primary Hazards Toxic, Corrosive, Mutagenic[1]Flammable, Toxic, CorrosiveAssumed Toxic and Corrosive
GHS Pictograms Skull and Crossbones, Corrosion, Health HazardFlame, Skull and Crossbones, CorrosionExpected to include Skull and Crossbones, Corrosion

Experimental Protocols: Proper Disposal Procedures

The proper disposal of this compound requires a multi-step approach focused on containment, labeling, and transfer to a licensed waste disposal service. The following protocol is a general guideline.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE.[2]

  • Gloves: Chemical-resistant gloves (e.g., neoprene or butyl rubber) are essential.[1][3] Nitrile gloves may not offer sufficient protection for prolonged contact.

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]

  • Lab Coat: A buttoned lab coat must be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of solid this compound should be done in a chemical fume hood to minimize inhalation exposure.[2][3]

2. Waste Segregation and Collection:

  • Do not mix chemical wastes. this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[5]

  • Acids, bases, amines, and solvents should all be stored in separate waste containers to avoid dangerous reactions.[5]

  • The waste container must be made of a material compatible with the chemical. For solid waste, a securely sealed bag or container is appropriate. For solutions, use a container with a tightly fitting cap.[6]

3. Labeling of Hazardous Waste:

  • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[6]

  • The label must include the full chemical name: "this compound" and the approximate quantity. Do not use abbreviations or chemical formulas.[5]

  • The date of accumulation should also be clearly marked on the container.[6]

4. Storage of Chemical Waste:

  • Waste containers must be kept closed at all times, except when adding waste.[6]

  • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2]

  • Secondary containment should be used to prevent spills.

5. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.[7]

  • For lightly contaminated items, double-bagging in clearly labeled bags may be appropriate, as per your institution's guidelines.[7]

  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

6. Arranging for Disposal:

  • Contact your institution's EHS or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[9]

  • Do not dispose of this compound down the drain or in regular trash.[10][11]

7. Spill Management:

  • In the event of a spill, evacuate the area and alert others.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[9]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • Ensure the spill area is decontaminated according to your laboratory's standard operating procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Hazardous Waste Container B->C Proceed with Caution D Collect Waste (Pure compound, solutions, contaminated materials) C->D E Store Securely in Designated Area D->E H Spill Occurs D->H Potential Spill F Arrange for Pickup by Licensed Waste Disposal Service E->F Ready for Disposal G Document Waste Transfer F->G I Evacuate & Alert Others H->I J Contain & Clean Up (using appropriate procedure) I->J K Dispose of Spill Debris as Hazardous Waste J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(Piperidin-1-yl)phenol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally similar compounds and the parent molecules, phenol and piperidine, to ensure a high standard of laboratory safety.

Hazard Identification and Classification

This compound is classified with the following hazards based on data from similar compounds[1]:

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

Quantitative Toxicity Data

Chemical ComponentCAS NumberRoute of ExposureSpeciesToxicity Value (LD50/LC50)Reference
Phenol 108-95-2OralRat317 mg/kg (LD50)EPA
DermalRabbit630 mg/kg (LD50)EPA
InhalationRat316 mg/m³ (LC50)EPA
Piperidine 110-89-4OralRat133 - 740 mg/kg (LD50)[2]
DermalRabbit275 mg/kg (LD50)[2]
InhalationRat4.8 mg/L (LC50)[2]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Gloves must be inspected before use and disposed of properly after[1]. For prolonged contact, a glove with a protection class of 5 or higher is recommended[1].
Eye/Face Protection Safety glasses with side shields or gogglesMust be used to prevent eye contact[1]. A face shield may be necessary for splash hazards.
Skin and Body Protection Laboratory coatA fully buttoned lab coat is required to protect against skin contact.
Respiratory Protection Use in a well-ventilated area or fume hoodAvoid breathing dust or fumes[1]. If ventilation is inadequate, a NIOSH-approved respirator should be used.

Procedural Guidance for Safe Handling and Disposal

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Personal Protective Equipment: Don all required PPE before handling the compound.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation of dust or fumes[1].

  • Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling[1].

  • Container: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place[1].

  • Incompatibilities: Store away from strong oxidizing agents.

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[1].

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use a suitable absorbent material to contain the spill.

  • Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container for hazardous waste.

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management A Assess Hazards & Review SDS B Ensure Engineering Controls (Fume Hood, Eyewash) A->B C Don Personal Protective Equipment B->C D Weigh & Dispense Carefully C->D Proceed to Handling E Perform Experiment D->E F Store Properly in Sealed Container E->F G Decontaminate Work Area F->G Proceed to Cleanup H Doff & Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled Container I->J Proceed to Disposal K Dispose According to Regulations J->K

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.